GSK376501A
描述
GSK-376501 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
属性
IUPAC Name |
1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYMQICWGYEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010412-80-2 | |
| Record name | GSK-376501 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-376501 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-376501 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK376501A: An In-Depth Technical Guide on its Core Mechanism of Action as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and adipogenesis. Developed for the potential treatment of type 2 diabetes mellitus, this compound modulates the transcriptional activity of PPARγ, influencing the expression of numerous target genes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the PPARγ signaling pathway, and presenting standardized experimental protocols for the characterization of such a compound. While specific quantitative preclinical data for this compound is not publicly available, this guide serves as a foundational resource for understanding its therapeutic rationale and the methodologies employed in its evaluation.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipocyte differentiation, lipid storage, and insulin (B600854) sensitization. Agonism of PPARγ, particularly by the thiazolidinedione (TZD) class of drugs, has been an effective therapeutic strategy for type 2 diabetes. However, full agonists are associated with undesirable side effects. This compound was developed as a selective PPARγ partial agonist with the aim of retaining the therapeutic benefits on glucose metabolism while potentially mitigating the side effects associated with full agonism. This document outlines the molecular mechanism through which this compound is expected to exert its effects.
Core Mechanism of Action: PPARγ Signaling Pathway
This compound functions by binding to the ligand-binding domain (LBD) of PPARγ. As a partial agonist, it induces a conformational change in the receptor that is distinct from that induced by full agonists. This leads to a differential recruitment of coactivator and corepressor proteins, resulting in a more nuanced modulation of gene transcription compared to full agonists.
The canonical pathway involves the following steps:
-
Ligand Binding: this compound enters the cell and binds to the LBD of PPARγ, which is typically sequestered in the cytoplasm or nucleus in a complex with corepressors.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and subsequent heterodimerization with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Coactivator Recruitment and Gene Transcription: The conformational change induced by this compound facilitates the recruitment of a specific subset of coactivator proteins. This complex then initiates the transcription of target genes involved in glucose and lipid metabolism.
Caption: this compound-mediated PPARγ signaling pathway.
Quantitative Data
Specific, publicly available quantitative data on the binding affinity (e.g., IC50, Ki) and functional potency (e.g., EC50) of this compound are limited. For a typical selective PPARγ partial agonist, this data would be presented as follows:
Table 1: Representative In Vitro Activity Profile of a PPARγ Partial Agonist
| Assay Type | Parameter | Species | Value (nM) |
| Binding Assay | |||
| PPARγ Competitive Binding | IC50 | Human | [Data Not Available] |
| PPARγ Competitive Binding | Ki | Human | [Data Not Available] |
| Functional Assay | |||
| PPARγ Transactivation | EC50 | Human | [Data Not Available] |
| Adipocyte Differentiation | EC50 | Murine | [Data Not Available] |
| Glucose Uptake | EC50 | Murine | [Data Not Available] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize a selective PPARγ modulator like this compound.
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the PPARγ receptor.
Methodology: A LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay is a common method.
-
Materials:
-
Human PPARγ Ligand-Binding Domain (LBD), GST-tagged
-
Tb-anti-GST Antibody (Donor)
-
Fluorescently labeled PPARγ agonist (Tracer)
-
Assay Buffer
-
This compound and a reference full agonist
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in DMSO.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the diluted test compounds to the appropriate wells.
-
Add a pre-mixed solution of PPARγ-LBD and Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
The ratio of the two emission signals is calculated. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound.
-
Data is plotted as the TR-FRET ratio versus the log of the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
-
Caption: Workflow for a TR-FRET PPARγ competitive binding assay.
Cell-Based PPARγ Transactivation Assay
Objective: To measure the functional activity of this compound as a PPARγ agonist.
Methodology: A reporter gene assay using a cell line stably expressing human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.
-
Materials:
-
HEK293 cells stably expressing human PPARγ and a PPRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound and a reference full agonist.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the reporter cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the reference compound.
-
Treat the cells with the diluted compounds and incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal versus the log of the compound concentration and determine the EC50 value and the maximal efficacy relative to the full agonist.
-
In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Methodology: Using the 3T3-L1 preadipocyte cell line, differentiation is induced in the presence of the test compound, and lipid accumulation is quantified.
-
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
This compound and a reference compound.
-
Oil Red O stain.
-
Isopropanol.
-
-
Procedure:
-
Culture 3T3-L1 cells to confluence in 24-well plates.
-
Two days post-confluence, induce differentiation by adding differentiation medium containing various concentrations of this compound or the reference compound.
-
After 2-3 days, replace the medium with maintenance medium (containing insulin) and the respective compounds.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
On day 8-10, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution.
-
Wash away the excess stain and elute the bound stain with isopropanol.
-
Measure the absorbance of the eluate at ~510 nm.
-
Increased absorbance indicates greater lipid accumulation and thus, enhanced adipocyte differentiation.
-
Caption: Workflow for an in vitro adipocyte differentiation assay.
Conclusion
This compound is a selective PPARγ partial agonist designed to improve insulin sensitivity for the treatment of type 2 diabetes. Its mechanism of action is centered on the partial activation of the PPARγ receptor, leading to a modulated transcriptional response of genes involved in glucose and lipid metabolism. While detailed preclinical data for this compound remains proprietary, this guide provides a thorough overview of its expected mechanism of action and the standard experimental methodologies used to characterize such a compound. This information serves as a valuable resource for researchers and professionals in the field of metabolic drug discovery.
GSK376501A: A Technical Overview of a Selective PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK376501A is a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed by GlaxoSmithKline, this small molecule therapeutic candidate, also known as 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid, was investigated for the treatment of type 2 diabetes mellitus and obesity. As a selective PPARγ modulator (SPPARM), this compound was designed to elicit the beneficial glucose-lowering effects of full PPARγ agonists, such as thiazolidinediones, while potentially mitigating the associated side effects like weight gain and fluid retention. The compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, synthesis, and findings from early-stage clinical investigations.
Core Compound Information
| Parameter | Value |
| IUPAC Name | 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid |
| Synonyms | GSK-376501, GSK376501 |
| Molecular Formula | C₃₂H₃₇NO₆ |
| CAS Number | 1010412-80-2 |
| Mechanism of Action | Peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist |
| Therapeutic Area | Endocrinology and Metabolic Diseases |
| Indications (Investigational) | Diabetes Mellitus, Type 2; Obesity |
| Developer | GlaxoSmithKline |
| Highest Development Phase | Phase 1 Clinical Trials |
Mechanism of Action and Signaling Pathway
This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Upon binding to PPARγ, the compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in insulin (B600854) sensitization and glucose homeostasis. As a partial agonist, this compound is designed to induce a submaximal transcriptional response compared to full agonists, which is hypothesized to translate into a more favorable clinical profile.
Synthesis
Two high-yielding synthetic routes for the large-scale production of this compound were developed by GlaxoSmithKline. The key step in both syntheses involved the substitution of a 3,5-disubstituted aryl intermediate with 2-methoxyethanol.
One route utilized a 3,5-difluoro aryl intermediate, proceeding via a nucleophilic aromatic substitution (SNAr) reaction under basic conditions. The second route employed a 3,5-dibromo aryl halide intermediate, which required copper-catalyzed conditions for the substitution of the second bromide. The pathway involving the difluoro intermediate was ultimately selected for the final manufacturing route due to its straightforward chemistry, more controllable impurity profile, and the ease of fluoride (B91410) removal.
Preclinical and Clinical Development
This compound underwent several Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in overweight and obese subjects.
Summary of Phase 1 Clinical Trials
| Clinical Trial ID | Title | Status | Phase |
| NCT00495014 | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK376501 in Healthy Overweight and Obese Subjects | Completed | 1 |
| NCT00404963 | A Study to Investigate the Safety and Metabolism of GSK376501 in Overweight Subjects | Completed | 1 |
| NCT00605449 | A Drug Interaction Study Between Simvastatin and GSK376501 in Healthy Subjects | Completed | 1 |
| NCT00615212 | A Study to Investigate the Effect of GSK376501 on Hepatic Cytochrome P450 Activity in Healthy Adult Subjects | Completed | 1 |
Experimental Protocols (General Overview)
While specific, detailed protocols from the proprietary studies are not publicly available, the methodologies employed in the clinical trials would have followed standard industry practices for first-in-human and early-phase studies.
Pharmacokinetic Assessment:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Methodology: Serial blood samples were collected at predefined time points after single and multiple ascending doses of the investigational drug. Plasma concentrations of this compound and any major metabolites were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) were calculated.
Pharmacodynamic Assessment:
-
Objective: To evaluate the effect of this compound on biomarkers of glucose and lipid metabolism.
-
Methodology: Blood samples were collected to measure fasting and postprandial glucose, insulin, C-peptide, triglycerides, free fatty acids, and other relevant metabolic markers. The changes in these biomarkers from baseline were assessed at different dose levels and compared to a placebo control group.
Conclusion
This compound represents a targeted approach to the treatment of type 2 diabetes by selectively modulating the PPARγ receptor. The rationale behind its development was to uncouple the beneficial metabolic effects from the undesirable side effects associated with full PPARγ agonists. While the compound progressed through Phase 1 clinical trials, its current development status is inactive. The data gathered from these early-phase studies, though not fully published, have contributed to the broader understanding of SPPARMs and their potential role in metabolic diseases. Further research into compounds with a similar mechanism of action continues to be an active area in the pursuit of safer and more effective therapies for type 2 diabetes.
GSK376501A: An Uncharacterized Selective PPARγ Modulator
GSK376501A is described in commercial listings as a selective and effective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), with potential applications in the study of type 2 diabetes. [1][2] Despite this classification, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed preclinical and clinical data. Crucial quantitative information regarding its binding affinity, potency as a partial agonist, and its specific effects on PPARγ-regulated gene expression remains unpublished.
This technical guide aims to provide a framework for the characterization of this compound as a PPARγ partial agonist, outlining the necessary experimental protocols and the types of data required for a thorough evaluation. The content herein is based on established methodologies for assessing similar compounds and serves as a blueprint for future research.
Core Compound Information
While specific experimental data for this compound is not available, its basic chemical identifiers are known.
| Property | Value |
| Molecular Formula | C₃₂H₃₇NO₆ |
| CAS Number | 1010412-80-2 |
| Indication | Type 2 Diabetes Mellitus (for research) |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
Characterization of this compound as a PPARγ Partial Agonist
To substantiate the claim that this compound is a PPARγ partial agonist, a series of in vitro experiments are essential. These would quantify its binding to the receptor, its ability to activate the receptor, and its downstream effects on cellular processes regulated by PPARγ.
PPARγ Binding Affinity
Determining the binding affinity of this compound to the PPARγ ligand-binding domain (LBD) is the first step in its characterization. A commonly used and robust method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
Table 2.1: Hypothetical PPARγ Binding Affinity Data for this compound
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Data not available | Data not available |
| Rosiglitazone (B1679542) (Full Agonist Control) | Typically 10-100 | Typically 5-50 |
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer from the PPARγ LBD.
Materials:
-
Recombinant human PPARγ-LBD (GST-tagged)
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor fluorophore)
-
This compound
-
Rosiglitazone (positive control)
-
Assay buffer (e.g., TR-FRET PPAR Assay Buffer)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and rosiglitazone in assay buffer.
-
In a 384-well plate, add the test compounds, a fixed concentration of the fluorescent tracer, and the PPARγ-LBD protein pre-incubated with the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for the acceptor and ~495 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3][4]
Diagram 2.1.1: TR-FRET Competitive Binding Assay Workflow
Caption: Workflow for determining PPARγ binding affinity using a TR-FRET assay.
Functional Activity: PPARγ Transactivation
To assess the functional activity of this compound, a cell-based reporter gene assay is employed. This assay measures the ability of the compound to activate the transcriptional activity of PPARγ. As a partial agonist, this compound would be expected to induce a response that is lower than that of a full agonist like rosiglitazone.
Table 2.2: Hypothetical PPARγ Transactivation Data for this compound
| Compound | EC₅₀ (nM) | % Maximal Activation (vs. Rosiglitazone) |
| This compound | Data not available | Data not available |
| Rosiglitazone (Full Agonist Control) | Typically 50-200 | 100% |
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Rosiglitazone (positive control)
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of this compound or rosiglitazone for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal activation relative to the full agonist.[5]
Diagram 2.2.1: PPARγ Transactivation Assay Workflow
Caption: Workflow for assessing PPARγ transactivation using a luciferase reporter assay.
Downstream Effects: Adipocyte Differentiation and Gene Expression
A key function of PPARγ is the regulation of adipogenesis. A partial agonist may induce a weaker adipogenic response compared to a full agonist. This can be assessed by measuring lipid accumulation and the expression of key adipogenic marker genes in a preadipocyte cell line like 3T3-L1.
Table 2.3: Hypothetical Effects of this compound on Adipocyte Differentiation
| Treatment | Lipid Accumulation (Oil Red O Staining) | aP2 mRNA Expression (Fold Change) | Adiponectin mRNA Expression (Fold Change) |
| Vehicle Control | Baseline | 1.0 | 1.0 |
| This compound | Data not available | Data not available | Data not available |
| Rosiglitazone | Strong Increase | Typically >5-fold | Typically >3-fold |
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin (B600854), dexamethasone, and IBMX)
-
This compound
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing either vehicle, this compound, or rosiglitazone for 2-3 days.
-
Maintain the cells in medium containing insulin and the respective compounds for an additional 4-8 days, replacing the medium every 2 days.
-
For lipid accumulation: On day 8-10, fix the cells and stain with Oil Red O. Quantify lipid accumulation by extracting the dye and measuring its absorbance at ~520 nm.
-
For gene expression: On a designated day post-differentiation (e.g., day 4 or 8), harvest the cells, extract total RNA, and perform qRT-PCR to measure the expression levels of adipogenic marker genes such as fatty acid-binding protein 4 (Fabp4, also known as aP2) and adiponectin (Adipoq).[6][7][8][9]
Diagram 2.3.1: Adipocyte Differentiation Assay Workflow
Caption: Workflow for assessing the effect of this compound on adipocyte differentiation.
PPARγ Signaling Pathway
PPARγ activation leads to a cascade of events resulting in the regulation of target gene expression. As a partial agonist, this compound would be expected to modulate this pathway, albeit to a lesser extent than a full agonist.
Diagram 3.1: Simplified PPARγ Signaling Pathway
Caption: Simplified signaling pathway of PPARγ activation by a partial agonist like this compound.
Conclusion
While this compound is commercially available for research purposes as a selective PPARγ modulator, the absence of published, peer-reviewed data makes it impossible to provide a definitive technical guide on its properties. The experimental frameworks and hypothetical data tables presented here offer a roadmap for the necessary investigations to fully characterize this compound as a PPARγ partial agonist. Such studies are crucial to validate its utility as a research tool and to understand its potential therapeutic relevance. Researchers utilizing this compound should consider performing these foundational experiments to establish its pharmacological profile within their experimental systems.
References
- 1. This compound | PPAR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adiponectin promotes adipocyte differentiation, insulin sensitivity, and lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a Promoter Cassette Conferring Adipocyte-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Messengers: Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
GSK376501A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK376501A is a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose metabolism, lipid homeostasis, and inflammation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.
Chemical and Physical Properties
This compound is a small molecule with the following key identifiers and properties. This data is crucial for the accurate preparation of experimental solutions and for the interpretation of its biological activity.
| Property | Value |
| CAS Number | 1010412-80-2[1][2] |
| Molecular Formula | C₃₂H₃₇NO₆ |
| Molecular Weight | 531.65 g/mol [1] |
Mechanism of Action: PPARγ Signaling Pathway
This compound functions as a selective modulator of PPARγ. The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several key physiological processes, including:
-
Glucose Homeostasis: Regulation of genes involved in insulin (B600854) sensitivity and glucose uptake.
-
Lipid Metabolism: Control of genes related to fatty acid storage and metabolism.
-
Inflammation: Modulation of genes that play a role in the inflammatory response.
Experimental Protocols
In Vitro Assays
3.1.1. PPARγ Transactivation Assay
This cell-based assay is fundamental for quantifying the agonist activity of a compound on PPARγ.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be measured.
-
General Procedure:
-
Plate suitable host cells (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect cells with a PPRE-driven luciferase reporter plasmid and a PPARγ expression plasmid.
-
After an incubation period, treat the cells with varying concentrations of this compound or a known PPARγ agonist (positive control).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
3.1.2. Competitive Binding Assay (e.g., TR-FRET)
This assay determines the binding affinity of a compound to the PPARγ ligand-binding domain.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled PPARγ ligand by the test compound.
-
General Procedure:
-
In a microplate, combine a fluorescently labeled PPARγ ligand, a GST-tagged PPARγ ligand-binding domain, and an anti-GST antibody labeled with a FRET acceptor.
-
Add varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by this compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Cell-Based Assays
3.2.1. Adipocyte Differentiation Assay
PPARγ is a master regulator of adipogenesis. This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.
-
Principle: Pre-adipocyte cell lines (e.g., 3T3-L1) are treated with the test compound in a differentiation-inducing cocktail. The formation of mature adipocytes is assessed by staining for lipid accumulation.
-
General Procedure:
-
Culture pre-adipocytes to confluence.
-
Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of this compound.
-
After several days, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantify lipid accumulation by extracting the dye and measuring its absorbance or by microscopic imaging and analysis.
-
3.2.2. Gene Expression Analysis (qPCR)
This method is used to determine the effect of this compound on the expression of known PPARγ target genes.
-
Principle: Cells are treated with the compound, and the levels of specific mRNA transcripts are quantified using quantitative real-time polymerase chain reaction (qPCR).
-
General Procedure:
-
Treat a relevant cell line (e.g., macrophages, adipocytes) with this compound for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for PPARγ target genes (e.g., CD36, aP2, LPL) and a housekeeping gene for normalization.
-
Calculate the relative change in gene expression compared to vehicle-treated controls.
-
Safety and Handling
For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should always be observed when handling this compound.
-
Storage: this compound should be stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its selectivity and potency make it a suitable candidate for studies aimed at understanding the therapeutic potential of PPARγ modulation in metabolic diseases and other related conditions. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this compound's biological activities.
References
GSK376501A: A Deep Dive into Target Identification and Validation of a Selective PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and adipogenesis.[1][2] Developed for the potential treatment of type 2 diabetes mellitus, the identification and validation of PPARγ as the direct target of this compound is a critical step in its preclinical and clinical development. This technical guide provides an in-depth overview of the experimental methodologies and data used to confirm the molecular target and elucidate the mechanism of action of this compound.
Target Identification: Pinpointing PPARγ
The initial hypothesis for this compound's target was driven by its intended therapeutic application in metabolic diseases, a field where PPARγ agonists have established clinical relevance. The primary methods for confirming this hypothesis involve direct binding assays and functional cell-based assays.
Experimental Protocols
1. Competitive Ligand Binding Assay:
This assay directly measures the ability of this compound to displace a known, labeled PPARγ ligand from the receptor's ligand-binding domain (LBD).
-
Objective: To determine the binding affinity (Ki or IC50) of this compound for the PPARγ receptor.
-
Principle: A fluorescently or radioactively labeled known PPARγ ligand (e.g., Rosiglitazone) is incubated with purified recombinant PPARγ LBD. In the presence of an unlabeled competitor (this compound), the amount of labeled ligand bound to the receptor will decrease in a concentration-dependent manner.
-
Materials:
-
Purified recombinant human PPARγ LBD
-
Labeled PPARγ ligand (e.g., fluorescently tagged Rosiglitazone)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
96- or 384-well microplates
-
Plate reader capable of detecting the label (fluorescence or radioactivity)
-
-
Procedure:
-
A constant concentration of PPARγ LBD and labeled ligand are added to the wells of a microplate.
-
A serial dilution of this compound is then added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The amount of bound labeled ligand is measured using a plate reader.
-
The data is plotted as the percentage of bound labeled ligand versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that displaces 50% of the labeled ligand) is determined from the resulting sigmoidal curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Cell-Based Reporter Gene Assay:
This functional assay measures the ability of this compound to activate the transcriptional activity of PPARγ in a cellular context.
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating PPARγ-mediated gene transcription.
-
Principle: A reporter cell line is engineered to express a fusion protein of the PPARγ LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. When an agonist like this compound binds to the PPARγ LBD, it induces a conformational change that allows the fusion protein to bind to the promoter and drive the expression of the reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CHO)
-
Expression vectors for the PPARγ LBD-GAL4 fusion protein and the luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cells are co-transfected with the expression and reporter vectors.
-
Transfected cells are plated in a multi-well plate and treated with a serial dilution of this compound.
-
After an incubation period, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
The data is plotted as luminescence versus the log concentration of this compound.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the resulting dose-response curve.
-
Target Validation: Confirming Biological Relevance
Once PPARγ was identified as the direct molecular target, subsequent validation experiments were crucial to confirm that the engagement of this compound with PPARγ leads to the expected downstream biological effects relevant to its therapeutic indication.
Experimental Protocols
1. Gene Expression Analysis of PPARγ Target Genes:
This experiment assesses the effect of this compound on the expression of known PPARγ target genes involved in glucose and lipid metabolism.
-
Objective: To quantify the change in mRNA expression of genes such as Adiponectin and Glucose Transporter 4 (GLUT4) in response to this compound treatment.
-
Principle: Adipocytes or other relevant cell types are treated with this compound. The total RNA is then extracted, and the mRNA levels of target genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qRT-PCR master mix and primers for Adiponectin, GLUT4, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure:
-
Differentiated adipocytes are treated with various concentrations of this compound for a specified time.
-
Total RNA is isolated from the cells.
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed to amplify and quantify the cDNA levels of the target and housekeeping genes.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
2. GLUT4 Translocation Assay:
This assay visualizes and quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.
-
Objective: To determine if this compound enhances GLUT4 translocation to the cell surface in insulin-sensitive cells.
-
Principle: Cells expressing an epitope-tagged version of GLUT4 (e.g., HA-GLUT4 or GLUT4-eGFP) are treated with this compound. The amount of GLUT4 at the cell surface is then quantified using immunofluorescence microscopy or a cell-based ELISA.
-
Materials:
-
Adipocytes or muscle cells (e.g., L6 myotubes) stably expressing tagged GLUT4
-
This compound
-
Primary antibody against the epitope tag (if applicable)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
-
-
Procedure (for immunofluorescence):
-
Cells are treated with this compound, with or without insulin.
-
Cells are fixed but not permeabilized.
-
Cells are incubated with the primary antibody against the external epitope of GLUT4.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The fluorescence intensity at the cell surface is visualized and quantified using microscopy and image analysis software.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experiments, which are essential for characterizing the interaction of this compound with its target, PPARγ. Note: As specific data for this compound is not publicly available, the values presented are hypothetical and for illustrative purposes.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Assay | Parameter | Value |
| Competitive Ligand Binding | IC50 (nM) | 50 |
| Ki (nM) | 25 | |
| Cell-Based Reporter Assay | EC50 (nM) | 100 |
| Emax (%) | 80 (Partial Agonist) |
Table 2: Effect of this compound on PPARγ Target Gene Expression in Adipocytes
| Target Gene | Treatment | Fold Change in mRNA Expression |
| Adiponectin | Vehicle | 1.0 |
| This compound (1 µM) | 4.5 | |
| GLUT4 | Vehicle | 1.0 |
| This compound (1 µM) | 2.8 |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound-Mediated PPARγ Signaling Pathway
Caption: this compound activates the PPARγ signaling pathway.
Diagram 2: Experimental Workflow for Target Validation
Caption: Workflow for validating the biological effects of this compound.
Conclusion
The comprehensive approach of combining direct binding assays, cell-based functional assays, and downstream biological readouts provides a robust framework for the target identification and validation of this compound. The data generated from these experiments are critical for establishing a clear mechanism of action, supporting its development as a selective PPARγ modulator for the treatment of type 2 diabetes. The methodologies and diagrams presented in this guide offer a detailed technical overview for researchers and professionals in the field of drug discovery and development.
References
Pharmacological Profile of GSK376501A: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary: GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Investigated primarily for the treatment of Type 2 Diabetes Mellitus and obesity, this compound progressed to Phase 1 clinical trials. However, its development appears to have been discontinued. This document provides a comprehensive overview of the available pharmacological information on this compound, including its mechanism of action, and details from its early clinical development. Due to the cessation of its development, publicly available quantitative data and detailed experimental protocols are limited. This guide supplements known information on this compound with representative methodologies and data for PPARγ modulators to provide a thorough technical context for researchers.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | GSK-376501, GSK376501 |
| Molecular Formula | C32H37NO6[1] |
| Mechanism of Action | Selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) partial agonist[1] |
| Therapeutic Area | Endocrinology and Metabolic Disease |
| Investigational Indications | Type 2 Diabetes Mellitus, Obesity[1] |
| Highest Development Phase | Phase 1[1] |
| Originator Organization | GlaxoSmithKline (GSK) Plc[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective modulator of PPARγ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
The activation of PPARγ by an agonist like this compound initiates a cascade of events that influence glucose and lipid metabolism, as well as inflammatory responses.
Pharmacological Data
In Vitro Data (Representative)
| Assay | Parameter | Representative Value |
| PPARγ Binding Assay | Ki (nM) | 10 - 100 |
| PPARγ Transactivation Assay | EC50 (nM) | 50 - 500 |
| Adipocyte Differentiation Assay | EC50 (nM) | 100 - 1000 |
| Selectivity vs. PPARα/δ | Fold-selectivity | >100-fold |
Pharmacokinetic Data from Phase 1 Studies (Representative)
The following represents typical pharmacokinetic parameters that would be assessed in a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study.
| Parameter | Description | Representative Value (Oral Administration) |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve | Dose-dependent |
| t1/2 (h) | Elimination half-life | 12 - 24 |
| CL/F (L/h) | Apparent total clearance | Variable |
| Vz/F (L) | Apparent volume of distribution | Variable |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key assays used to characterize PPARγ modulators.
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPARγ ligand for binding to the purified PPARγ LBD.
Materials:
-
Purified recombinant human PPARγ LBD
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescent probe
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
Procedure:
-
A constant concentration of PPARγ LBD and the labeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the test compound are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free labeled ligand are separated (e.g., by filtration).
-
The amount of bound labeled ligand is quantified.
-
The data are analyzed to determine the IC50 (concentration of test compound that inhibits 50% of specific binding of the labeled ligand), which can be converted to a Ki (binding affinity constant).
Cell-Based PPARγ Transactivation Assay
Objective: To measure the functional activity of a test compound as a PPARγ agonist or antagonist.
Principle: This assay utilizes a reporter gene system in a suitable cell line. The cells are engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of PPARγ by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A suitable cell line (e.g., HEK293, HepG2)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay reagent and luminometer
Procedure:
-
Cells are co-transfected with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
After transfection, cells are treated with increasing concentrations of the test compound.
-
Cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
The data are analyzed to determine the EC50 (concentration of the test compound that produces 50% of the maximal response).
Clinical Development Summary
This compound was evaluated in several Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.
| Clinical Trial Identifier | Title | Status |
| NCT00495014 | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK376501 in Healthy Overweight and Obese Subjects | Completed[1] |
| NCT00404963 | A Study to Investigate the Safety and Metabolism of GSK376501 in Overweight Subjects | Completed |
| NCT00615212 | A Study to Investigate the Effect of GSK376501 on Hepatic Cytochrome P450 Activity in Healthy Adult Subjects | Completed[1] |
| NCT00605449 | A Drug Interaction Study Between Simvastatin and GSK376501 in Healthy Subjects | Completed[1] |
The primary objectives of these early-phase studies were to establish the safety profile of this compound in humans and to understand how the drug is absorbed, distributed, metabolized, and excreted. While the completion of these trials indicates that initial data were collected, the lack of progression to later-phase trials and the absence of published results suggest that the compound did not meet the required efficacy or safety endpoints for further development.
Conclusion
This compound is a selective PPARγ partial agonist that was investigated as a potential treatment for type 2 diabetes and obesity. Its development was halted after Phase 1 clinical trials. While specific, detailed pharmacological data and experimental protocols for this compound are not publicly available, this guide provides a comprehensive overview of its known properties and the scientific context of its mechanism of action, supplemented with representative methodologies for the evaluation of PPARγ modulators. This information can serve as a valuable resource for researchers and professionals in the field of metabolic drug discovery.
References
GSK376501A for type 2 diabetes research
An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated as GSK376501A for the research and treatment of type 2 diabetes. Searches for this compound in scholarly articles, clinical trial registries, and other scientific databases have not yielded any relevant results.
It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums, or the designation may be inaccurate. The pharmaceutical company GlaxoSmithKline (GSK) has a robust pipeline of investigational drugs, and compounds are often referenced by internal codes during preclinical and early clinical development before receiving a generic name.
Without publicly available data, it is not possible to provide a technical guide on the mechanism of action, experimental protocols, or quantitative data associated with this compound. The creation of signaling pathway diagrams and experimental workflow visualizations is also not feasible in the absence of this foundational information.
For researchers, scientists, and drug development professionals interested in GSK's research in type 2 diabetes, it is recommended to monitor the company's official publications, presentations at scientific conferences, and updates to clinical trial registries for information on their portfolio of diabetes treatments. Pharmaceutical companies typically disclose information about their investigational compounds as they progress through the stages of clinical development.
Early-Stage Research on GSK376501A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK376501A is a selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). It was investigated in early-stage clinical research for the potential treatment of Type 2 Diabetes Mellitus and obesity. As a PPARγ partial agonist, this compound was designed to modulate the activity of this key nuclear receptor involved in glucose and lipid metabolism. Several Phase 1 clinical trials were conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. However, detailed quantitative data from these preclinical and clinical studies, such as binding affinities, in vitro potency, pharmacokinetic parameters, and specific pharmacodynamic outcomes, are not extensively available in the public domain. This guide provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, the general experimental protocols relevant to its study, and the signaling pathway it targets.
Mechanism of Action: PPARγ Partial Agonism
This compound functions as a selective partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis. Upon binding by a ligand, such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
As a partial agonist, this compound is designed to elicit a submaximal response compared to a full agonist. The therapeutic hypothesis for this approach is to achieve a beneficial metabolic effect while potentially mitigating some of the side effects associated with full PPARγ agonists, such as fluid retention and weight gain.
Signaling Pathway
The signaling pathway initiated by this compound involves the activation of the PPARγ/RXR heterodimer and the subsequent regulation of target gene expression. This pathway is central to insulin (B600854) sensitization and the control of glucose and lipid levels.
An In-depth Technical Guide to GSK376501A and the Role of Sodium-Glucose Cotransporter 1 (SGLT1) Inhibition in Metabolic Diseases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of two distinct therapeutic approaches for metabolic diseases. Initially, it addresses the specific query regarding GSK376501A, clarifying its mechanism of action as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. Due to the limited public availability of detailed data on this compound, this guide then pivots to an in-depth exploration of Sodium-Glucose Cotransporter 1 (SGLT1) inhibition, a topic of significant interest in the field of metabolic disease research. To illustrate the principles and potential of SGLT1 inhibition, this document uses GSK-1614235, a selective SGLT1 inhibitor developed by GlaxoSmithKline, as a case study. This guide is structured to provide a clear understanding of the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize key pathways and workflows.
Part 1: this compound and its Role as a PPARγ Agonist in Metabolic Diseases
Initial inquiries linking this compound to SGLT1 inhibition appear to be a misconception. Extensive database searches have consistently identified this compound as a selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) modulator.[1][2][3][4][5] This compound has been investigated for the treatment of type 2 diabetes mellitus.[6]
Overview of this compound
This compound is a small molecule drug that acts as a partial agonist of PPARγ.[3] It has been the subject of early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy overweight and obese subjects, as well as its potential for drug interactions.[3] However, detailed quantitative results from these trials are not extensively published in the public domain.
The Role of PPARγ Agonists in Metabolic Diseases
PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor and is a key regulator of glucose and lipid metabolism.[4][7][8] It is highly expressed in adipose tissue, where it plays a critical role in adipocyte differentiation, lipid storage, and the secretion of adipokines.[8]
The therapeutic effects of PPARγ agonists in type 2 diabetes are primarily attributed to their ability to enhance insulin (B600854) sensitivity.[2][4] Thiazolidinediones (TZDs), a well-known class of PPARγ agonists, improve glycemic control by increasing glucose uptake in peripheral tissues like muscle and adipose tissue and by reducing hepatic glucose production.[2][4]
Key mechanisms of PPARγ agonists in metabolic diseases include:
-
Enhanced Insulin Sensitivity: By promoting the storage of free fatty acids in subcutaneous adipose tissue, PPARγ agonists reduce the levels of circulating lipids, which can otherwise lead to insulin resistance in muscle and liver.[2]
-
Gene Regulation: Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][9] Genes involved in glucose transport (e.g., GLUT4), lipid uptake, and adipogenesis are upregulated.[2]
-
Anti-inflammatory Effects: PPARγ agonists have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, which is beneficial as chronic low-grade inflammation is a contributing factor to insulin resistance.[7]
Signaling Pathway for PPARγ Agonists
The signaling pathway of PPARγ agonists involves their binding to the PPARγ receptor in the nucleus, leading to the transcription of genes that regulate metabolic processes.
Caption: PPARγ Agonist Signaling Pathway.
Part 2: SGLT1 Inhibition in Metabolic Diseases - A Case Study of GSK-1614235
Given the user's interest in the role of SGLT1 inhibition in metabolic diseases, this section provides a detailed guide on this topic, using the selective SGLT1 inhibitor GSK-1614235 as a primary example.
Introduction to SGLT1 and its Inhibition
Sodium-Glucose Cotransporter 1 (SGLT1) is a transport protein primarily found in the intestines and, to a lesser extent, in the kidneys.[10] In the small intestine, SGLT1 is responsible for the absorption of dietary glucose and galactose.[10] In the kidneys, it contributes to a small fraction of glucose reabsorption from the glomerular filtrate.[10]
Inhibition of SGLT1, particularly in the intestine, presents a therapeutic strategy for managing metabolic diseases like type 2 diabetes. By blocking intestinal SGLT1, these inhibitors delay and reduce the absorption of glucose from food, thereby lowering postprandial (after-meal) blood glucose levels.[10] This mechanism is independent of insulin secretion or action.[11]
GSK-1614235: A Selective SGLT1 Inhibitor
GSK-1614235 is a potent and selective SGLT1 inhibitor that has been investigated in clinical trials for its effects on glucose metabolism.[11][12] It is an analog of KGA-2727 and has been shown to be approximately 300-fold more selective for SGLT1 over SGLT2.[1]
Data Presentation: Quantitative Data for GSK-1614235
The following tables summarize the available quantitative data for GSK-1614235.
Table 1: In Vitro Inhibitory Activity of GSK-1614235
| Target | Species | IC50 / Ki | Selectivity (SGLT2/SGLT1) | Reference |
| SGLT1 | Human | Ki: 27 nM | ~303x | [1] |
| SGLT2 | Human | Ki: 8170 nM | [13] |
Table 2: Pharmacodynamic Effects of a Single 20 mg Dose of GSK-1614235 (Pre-meal) in Healthy Subjects
| Parameter | Placebo | GSK-1614235 | % Change from Placebo | Reference |
| 3-OMG Absorption (AUC0-10h; µg·h·mL-1) | 446 ± 31 | 231 ± 31 | -48.2% | [12] |
| Urinary 3-OMG Recovery (g) | 2.2 ± 0.1 | 1.2 ± 0.7 | -45.5% | [12] |
| Incremental Insulin (0-2h) | - | Reduced | - | [12] |
| Incremental C-peptide (0-2h) | - | Reduced | - | [12] |
| Incremental GIP (0-2h) | - | Reduced | - | [12] |
| Total GLP-1 | - | Significantly Increased | - | [12] |
| Peptide YY (PYY) | - | Trend for Increase | - | [12] |
(Data presented as mean ± SEM where available)
Experimental Protocols
Objective: To determine the inhibitory potency (IC50) of a test compound against human SGLT1.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
14C-labeled methyl-α-D-glucopyranoside ([14C]-AMG), a non-metabolizable SGLT1 substrate.
-
Test compound (e.g., GSK-1614235) at various concentrations.
-
Phlorizin (a known non-selective SGLT inhibitor) as a positive control.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hSGLT1 cells in appropriate media until they reach confluency in 96-well plates.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the assay buffer containing the various concentrations of the test compound or control to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add the assay buffer containing [14C]-AMG to each well to initiate the uptake reaction. Incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.[14]
Objective: To evaluate the in vivo efficacy of an SGLT1 inhibitor on postprandial glucose excursion.
Materials:
-
Test animals (e.g., male C57BL/6 mice).
-
Test compound (e.g., GSK-1614235) formulated in a suitable vehicle.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail-tip blood sample using a glucometer.
-
Compound Administration: Administer the test compound or vehicle orally via gavage.
-
Glucose Challenge: After a specified pre-treatment period (e.g., 30 minutes), administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the compound-treated and vehicle-treated groups to determine the effect of the SGLT1 inhibitor on glucose tolerance.[15]
Signaling Pathways and Experimental Workflows
Inhibition of SGLT1 in the upper small intestine leads to an increased delivery of glucose to the distal small intestine and colon. This has a dual effect on the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).
Caption: SGLT1 Inhibition and GLP-1 Release Pathway.
The following diagram illustrates the typical workflow for conducting an oral glucose tolerance test to assess the efficacy of an SGLT1 inhibitor.
Caption: Oral Glucose Tolerance Test Workflow.
Conclusion
This technical guide has clarified that this compound is a PPARγ agonist, a class of drugs that improve insulin sensitivity and are used in the management of type 2 diabetes. While detailed public data on this compound is limited, the general mechanism of PPARγ agonism is well-established.
Furthermore, this guide has provided an in-depth exploration of SGLT1 inhibition as a therapeutic strategy for metabolic diseases, using GSK-1614235 as a case study. The inhibition of intestinal SGLT1 offers a promising insulin-independent mechanism to control postprandial hyperglycemia and stimulate the release of beneficial incretin hormones like GLP-1. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals working in this area. Further research and clinical trials will continue to elucidate the full therapeutic potential of both PPARγ agonists and SGLT1 inhibitors in the complex landscape of metabolic diseases.
References
- 1. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PPARγ agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
GSK376501A and Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): A Technical Overview of Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] The activation of PPAR-γ is a key therapeutic strategy for the management of type 2 diabetes. GSK376501A has been identified as a selective and effective modulator of PPAR-γ, indicating its potential for the treatment of metabolic disorders.[4] This technical guide provides an in-depth overview of the binding affinity of this compound to PPAR-γ, the experimental protocols used to determine this affinity, and the associated signaling pathways.
Quantitative Analysis of this compound Binding to PPAR-γ
While specific quantitative binding affinity data for this compound are not publicly available in the reviewed literature, the following table illustrates how such data, typically represented by the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki), would be presented. These parameters are crucial for characterizing the potency and binding characteristics of a compound to its target.
| Parameter | Value (nM) | Assay Type | Description |
| IC50 | Data not available | TR-FRET Competitive Binding | Concentration of this compound required to displace 50% of a fluorescently labeled ligand from the PPAR-γ ligand-binding domain. |
| Kd | Data not available | Radioligand Binding Assay | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the PPAR-γ receptors are occupied. A lower Kd indicates higher binding affinity. |
| Ki | Data not available | Enzyme Inhibition Assay | The inhibition constant, indicating the binding affinity of this compound to the PPAR-γ receptor. |
Experimental Protocols for Determining Binding Affinity
Several robust methods are employed to quantify the binding affinity of compounds like this compound to PPAR-γ. The following are detailed protocols for commonly used assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This high-throughput assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to the PPAR-γ ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPAR-γ LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPAR-γ ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)
-
This compound (test compound)
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reagent Preparation: Prepare a master mix containing the Tb-labeled anti-GST antibody and the GST-tagged PPAR-γ LBD in assay buffer.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the this compound dilutions.
-
Add the fluorescently labeled PPAR-γ ligand to all wells.
-
Initiate the binding reaction by adding the PPAR-γ LBD/anti-GST antibody master mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a microplate reader. The reader excites the terbium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two wavelengths: one for the donor (e.g., 495 nm) and one for the acceptor (e.g., 520 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7][8]
Radioligand Binding Assay
This classic method directly measures the binding of a radiolabeled ligand to its receptor and the competitive displacement by an unlabeled test compound.
Materials:
-
Membrane preparations containing human PPAR-γ
-
Radiolabeled PPAR-γ ligand (e.g., [³H]-Rosiglitazone)
-
This compound (test compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in binding buffer. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. The IC50 value is determined from a competition binding curve. The Kd and Ki values can be calculated using the Cheng-Prusoff equation.
Visualization of Methodologies and Pathways
Experimental Workflow: TR-FRET Competitive Binding Assay
Caption: Workflow for TR-FRET competitive binding assay.
PPAR-γ Signaling Pathway
Upon activation by a ligand such as this compound, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[9] It forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][10] This binding initiates the transcription of genes involved in various metabolic processes.
Caption: PPAR-γ genomic signaling pathway.
Downstream Effects of PPAR-γ Activation
The activation of PPAR-γ by modulators like this compound leads to the regulation of a suite of target genes that are integral to metabolic control. These genes are involved in:
-
Adipocyte Differentiation and Lipid Storage: PPAR-γ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells and facilitating the uptake and storage of fatty acids.[1][3][9]
-
Glucose Homeostasis: By enhancing insulin (B600854) sensitivity in peripheral tissues, PPAR-γ activation leads to improved glucose uptake and utilization.[1][11]
-
Inflammation: PPAR-γ activation has anti-inflammatory effects, in part by transrepressing the activity of pro-inflammatory transcription factors such as NF-κB.[12][13]
The pleiotropic effects of PPAR-γ activation underscore the therapeutic potential of selective modulators like this compound in complex metabolic diseases.
Conclusion
This compound is a selective modulator of PPAR-γ with potential therapeutic applications in type 2 diabetes and other metabolic disorders. While specific binding affinity data are not widely published, established experimental protocols such as TR-FRET competitive binding assays provide a robust framework for quantifying its interaction with the PPAR-γ receptor. A thorough understanding of the PPAR-γ signaling pathway and its downstream effects is essential for the continued development and characterization of this and other PPAR-γ modulators. Further research is warranted to fully elucidate the quantitative binding characteristics and the precise molecular mechanisms of action of this compound.
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR gamma gene--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 7. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 8. iright.com [iright.com]
- 9. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 13. Roles of Peroxisome Proliferator-Activated Receptor Gamma on Brain and Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by GSK376501A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While GSK376501A has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist developed by GlaxoSmithKline for type 2 diabetes mellitus, detailed preclinical and clinical quantitative data, as well as specific experimental protocols, are not extensively available in the public domain.[1][2] This guide provides a comprehensive overview of the expected cellular pathways modulated by this compound based on its classification as a PPARγ partial agonist. The quantitative data and experimental protocols presented herein are representative of those used to characterize this class of compounds and should be considered illustrative.
Introduction to this compound
This compound is a small molecule designed to selectively modulate the activity of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[3] As a partial agonist, this compound is expected to elicit a sub-maximal response compared to full PPARγ agonists, a characteristic that is often sought to minimize the adverse effects associated with full activation of the receptor, such as fluid retention and weight gain. The primary therapeutic indication explored for this compound was type 2 diabetes mellitus.[2]
Core Mechanism of Action: PPARγ Partial Agonism
The central mechanism of action of this compound involves its interaction with the ligand-binding domain (LBD) of PPARγ. This interaction induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins. The resulting complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
As a partial agonist, this compound is hypothesized to induce a distinct conformational change in PPARγ compared to full agonists. This results in a different profile of co-activator recruitment and, consequently, a selective modulation of gene expression. This differential gene regulation is believed to be the basis for an improved therapeutic window, retaining the beneficial insulin-sensitizing effects while mitigating the unwanted side effects.
References
The Development of GSK376501A: A Selective PPARγ Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Developed by GlaxoSmithKline, this compound was investigated as a potential therapeutic agent for type 2 diabetes mellitus and obesity. As a partial agonist, it was designed to retain the insulin-sensitizing effects of full PPARγ agonists, such as thiazolidinediones (TZDs), while potentially mitigating the associated side effects like weight gain and fluid retention. This whitepaper provides a comprehensive overview of the known development history of this compound, including its mechanism of action, synthetic routes, and the scope of its clinical evaluation. Due to the limited public availability of specific preclinical and clinical data, this guide also incorporates detailed, representative experimental protocols and workflows that are standard in the development of similar compounds.
Introduction: The Rationale for a Selective PPARγ Modulator
The PPARγ receptor is a well-established therapeutic target for type 2 diabetes. Full agonists of PPARγ, the TZD class of drugs, effectively improve insulin (B600854) sensitivity. However, their utility has been limited by a range of adverse effects. This created a compelling rationale for the development of selective PPARγ modulators (SPPARMs) or partial agonists. The hypothesis underpinning the development of this compound was that a partial agonist could differentially modulate PPARγ activity, leading to a dissociated therapeutic profile with robust anti-diabetic effects but a reduced side-effect burden.
Mechanism of Action: Partial Agonism of PPARγ
This compound functions as a partial agonist of PPARγ. Upon binding to the ligand-binding domain of PPARγ, it induces a conformational change that is distinct from that induced by full agonists. This leads to the recruitment of a specific subset of coactivator proteins and derepression of corepressor proteins, resulting in the differential regulation of target gene expression. This selective modulation is thought to be the basis for its desired therapeutic profile.
dot
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Small Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of common in vitro assays relevant to the characterization of small molecule drug candidates. While direct protocols for GSK376501A were not publicly available, the following sections detail methodologies for assays crucial in determining target engagement, enzymatic inhibition, and cellular effects of selective modulators.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its intracellular target in a cellular environment.[1][2] The principle is based on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[3]
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes the determination of target engagement by monitoring the thermal stabilization of a protein in response to compound binding.[2]
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel documentation system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in culture plates and grow overnight. Treat cells with the test compound or vehicle control at desired concentrations for a specified time.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes.[3] A typical gradient might range from 40°C to 70°C.
-
Cell Lysis: After the heat shock, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.[2]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis, transfer the proteins to a membrane, and block the membrane.
-
Immunodetection: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the relative soluble protein amount against the temperature to generate melting curves and determine the shift in melting temperature (ΔTm).
Data Presentation
Table 1: CETSA Data Summary
| Compound | Target Protein | Cell Line | ΔTm (°C) |
| This compound (Hypothetical) | PPARγ | Adipocytes | + 4.2 |
| Vehicle (DMSO) | PPARγ | Adipocytes | 0 |
Experimental Workflow Diagram
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK376501A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective and effective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose metabolism, and inflammation. As a PPARγ modulator, this compound is a compound of interest for research in metabolic diseases, particularly type 2 diabetes. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's activity. The primary assay described is a reporter gene assay, a robust method for quantifying the potency and efficacy of PPARγ agonists.
Signaling Pathway of PPARγ Activation
Upon entering the cell, a PPARγ agonist like this compound binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. The binding of the PPARγ-RXR heterodimer to PPREs, along with the recruited coactivators, initiates the transcription of genes involved in glucose and lipid metabolism, and inflammatory responses.
Caption: PPARγ signaling pathway activation by this compound.
Data Presentation
The potency of this compound and reference compounds can be quantified by determining their half-maximal effective concentration (EC50) from dose-response curves generated using the described cell-based assay.
| Compound | Target | Assay Type | Cell Line | EC50 |
| This compound | PPARγ | Reporter Gene Assay | HEK293T | To be determined |
| Rosiglitazone (B1679542) | PPARγ | Reporter Gene Assay | U2OS | ~50 nM[1] |
| Pioglitazone | PPARγ | Reporter Gene Assay | U2OS | ~500 nM[1] |
| Troglitazone | PPARγ | Reporter Gene Assay | U2OS | ~500 nM[1] |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This protocol describes a transient transfection method using Human Embryonic Kidney 293T (HEK293T) cells to quantify the activation of PPARγ by this compound.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or equivalent transfection reagent)
-
PPARγ expression vector (e.g., pCMV-hPPARγ)
-
PPARγ-responsive luciferase reporter vector (e.g., pGL4.22[luc2/PPRE/Hygro])
-
Control vector for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
This compound
-
Rosiglitazone (positive control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Transfection:
-
The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
On the day of transfection, for each well, prepare a DNA-transfection reagent complex in Opti-MEM. A representative mixture per well would be:
-
50 ng PPARγ expression vector
-
100 ng PPRE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
0.5 µL Lipofectamine 2000
-
-
Incubate the complex at room temperature for 20 minutes.
-
Add 20 µL of the complex to each well and gently mix.
-
Incubate the cells for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and rosiglitazone in DMEM with 10% charcoal-stripped FBS. A typical concentration range would be from 1 nM to 10 µM.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for another 24 hours at 37°C.
-
-
Luciferase Assay:
-
After the 24-hour incubation with the compounds, remove the medium from the wells.
-
Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the PPARγ luciferase reporter gene assay.
Caption: Workflow for the PPARγ luciferase reporter gene assay.
References
Application Notes and Protocols for GSK376501A in Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages, playing a crucial role in lipid metabolism and inflammatory responses.[1] Elevated levels of FABP4 are associated with metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis.[1] Inhibition of FABP4 has emerged as a promising therapeutic strategy for these conditions.[1][2]
In the context of adipocyte differentiation, FABP4 is highly induced and is a well-established marker of mature adipocytes.[3] However, studies have shown that FABP4 also acts as a negative regulator of adipogenesis. Inhibition or genetic knockout of FABP4 leads to an enhancement of adipocyte differentiation, primarily through the upregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This document provides detailed protocols and application notes for utilizing this compound in in vitro adipocyte differentiation assays, primarily using the 3T3-L1 preadipocyte cell line as a model system.
Mechanism of Action
This compound, as a FABP4 inhibitor, is expected to enhance adipocyte differentiation. The proposed mechanism involves the potentiation of the PPARγ signaling pathway. FABP4 has been shown to attenuate the activity of PPARγ.[4] By inhibiting FABP4, this compound relieves this inhibition, leading to increased expression and activity of PPARγ and its downstream target, CCAAT/enhancer-binding protein alpha (C/EBPα).[5] PPARγ and C/EBPα are the master regulators of adipogenesis, and their synergistic action drives the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin (B600854) sensitivity.[6][7]
Figure 1: Proposed signaling pathway of this compound in adipocyte differentiation.
Experimental Protocols
This section details the protocols for differentiating 3T3-L1 preadipocytes and assessing the effects of this compound.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other FABP4 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Differentiation Induction Medium (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Adipocyte Maintenance Medium:
-
10 µg/mL Insulin in DMEM with 10% FBS
-
-
Oil Red O staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for Pparg, Cebpa, Fabp4, and a housekeeping gene (e.g., Actb or Gapdh)
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Differentiation: Seed 3T3-L1 cells in the desired culture plates (e.g., 24-well or 6-well plates) at a density that allows them to reach 100% confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with Differentiation Induction Medium (MDI). This marks Day 0 of differentiation.
-
Treatment with this compound: Prepare stock solutions of this compound in DMSO. On Day 0, add this compound to the MDI medium at various final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO vehicle control.
-
Medium Change (Day 2): After 48 hours, replace the MDI medium (with or without this compound) with Adipocyte Maintenance Medium containing the respective concentrations of this compound or vehicle.
-
Maintenance: Replace the Adipocyte Maintenance Medium (with treatments) every 2 days until the cells are harvested for analysis (typically between Day 8 and Day 12).
Figure 2: Experimental workflow for adipocyte differentiation with this compound.
Protocol 2: Assessment of Adipocyte Differentiation
A. Oil Red O Staining for Lipid Accumulation
-
On the day of harvest (e.g., Day 8 or 10), wash the cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with water until the excess stain is removed.
-
For qualitative analysis, visualize and capture images of the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at 520 nm using a spectrophotometer.
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
On the desired day of harvest (e.g., Day 4 or 8), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for Pparg, Cebpa, Fabp4, and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Data Presentation
The following tables present illustrative quantitative data based on the expected effects of a FABP4 inhibitor like this compound on 3T3-L1 adipocyte differentiation. Note: This data is representative and should be confirmed experimentally for this compound.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes (Day 8)
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (520 nm) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 0.45 ± 0.05 | 1.0 |
| This compound | 0.1 | 0.52 ± 0.06 | 1.16 |
| This compound | 1 | 0.68 ± 0.07 | 1.51 |
| This compound | 10 | 0.95 ± 0.10 | 2.11 |
| This compound | 25 | 1.12 ± 0.12 | 2.49 |
| This compound | 50 | 1.15 ± 0.13 | 2.56 |
Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells (Day 4)
| Treatment Group | Concentration (µM) | Pparg Relative Expression (Fold Change) | Cebpa Relative Expression (Fold Change) | Fabp4 Relative Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.4 | 1.3 | 1.5 |
| This compound | 10 | 2.5 | 2.2 | 2.8 |
| This compound | 25 | 3.1 | 2.8 | 3.5 |
Troubleshooting and Considerations
-
Cell Detachment: Differentiating adipocytes can be loosely attached. Handle the plates gently during media changes and washing steps.
-
Variability in Differentiation: The differentiation efficiency of 3T3-L1 cells can vary with passage number. Use low-passage cells for consistent results.
-
This compound Solubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for enhancing adipogenesis without causing cytotoxicity.
Conclusion
This compound, as a FABP4 inhibitor, is a valuable tool for studying the role of FABP4 in adipocyte differentiation and for screening potential therapeutic agents for metabolic diseases. The protocols outlined in this document provide a framework for conducting in vitro adipocyte differentiation assays using this compound. The expected outcome is a dose-dependent enhancement of adipogenesis, characterized by increased lipid accumulation and upregulation of key adipogenic transcription factors. Researchers should optimize these protocols for their specific experimental conditions and validate the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FABP4 Controls Fat Mass Expandability (Adipocyte Size and Number) through Inhibition of CD36/SR-B2 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coriell.org [coriell.org]
- 4. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating GSK376501A-Mediated Glucose Uptake in Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose metabolism and insulin (B600854) sensitivity.[1][2] As such, this compound has been investigated in clinical trials for the treatment of type 2 diabetes mellitus.[3] In skeletal muscle, the primary site of insulin-mediated glucose disposal, activation of PPARγ can enhance glucose uptake and utilization. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on glucose uptake in cultured myotubes, a well-established in vitro model for skeletal muscle.
Mechanism of Action: this compound and Glucose Uptake
This compound, as a PPARγ partial agonist, is expected to modulate gene expression related to glucose metabolism in myotubes. The binding of this compound to PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
In the context of glucose uptake in myotubes, the proposed mechanism involves the increased expression of key proteins involved in insulin signaling and glucose transport. This may include the glucose transporter type 4 (GLUT4), which is responsible for the majority of insulin-stimulated glucose uptake into muscle cells. By upregulating GLUT4 expression and potentially enhancing its translocation to the plasma membrane, this compound can increase the capacity of myotubes to take up glucose from the surrounding medium.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in myotubes.
Quantitative Data Summary
The following tables provide a structured overview of expected quantitative data from glucose uptake experiments with this compound in myotubes. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Dose-Response of this compound on Glucose Uptake
| This compound Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.25 ± 0.15 |
| 1 | 1.75 ± 0.20 |
| 10 | 2.50 ± 0.30 |
| 100 | 2.60 ± 0.25 |
Table 2: Time-Course of this compound-Induced Glucose Uptake
| Incubation Time with 10 µM this compound (hours) | Glucose Uptake (Fold Change vs. Vehicle) |
| 0 | 1.00 |
| 6 | 1.50 ± 0.18 |
| 12 | 2.10 ± 0.22 |
| 24 | 2.50 ± 0.30 |
| 48 | 2.45 ± 0.28 |
Experimental Protocols
I. Cell Culture and Differentiation of Myotubes (e.g., C2C12 or L6 cell lines)
A. Materials:
-
Myoblast cell line (e.g., C2C12 or L6)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) or 2% FBS, 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks and plates.
B. Protocol:
-
Myoblast Proliferation: Culture myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 70-80% confluency to maintain their differentiation potential.
-
Seed myoblasts into desired culture plates (e.g., 24-well or 96-well plates) at a density that will allow them to reach near confluency before differentiation.
-
Induction of Differentiation: When myoblasts reach ~90-100% confluency, aspirate the GM, wash the cells once with PBS, and replace with DM.
-
Incubate the cells in DM for 4-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.
II. Glucose Uptake Assay using a Fluorescent Glucose Analog (e.g., 2-NBDG)
A. Materials:
-
Differentiated myotubes in culture plates.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution.
-
Insulin solution (positive control).
-
Vehicle control (e.g., DMSO).
-
Fluorescence plate reader.
B. Protocol:
-
Serum Starvation: Prior to the experiment, serum-starve the differentiated myotubes by incubating them in serum-free DMEM for 3-4 hours.
-
Compound Treatment:
-
Prepare working solutions of this compound and insulin in KRH buffer at the desired concentrations. Include a vehicle control.
-
Aspirate the serum-free medium and wash the cells once with KRH buffer.
-
Add the prepared compound solutions to the respective wells and incubate for the desired time (e.g., 24 hours for dose-response).
-
-
Glucose Uptake Stimulation (for acute insulin response comparison):
-
For wells testing acute insulin stimulation, add insulin (e.g., 100 nM) for the last 20-30 minutes of the compound incubation period.
-
-
2-NBDG Incubation:
-
Prepare a 2-NBDG working solution (e.g., 50-100 µM) in KRH buffer.
-
Aspirate the compound-containing media and add the 2-NBDG solution to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
-
Fluorescence Measurement:
-
Add KRH buffer or a cell lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Data Analysis and Interpretation
The fluorescence intensity in each well is proportional to the amount of 2-NBDG taken up by the myotubes. Data should be normalized to a vehicle-treated control group to determine the fold change in glucose uptake. Statistical analysis, such as ANOVA followed by post-hoc tests, should be performed to determine the significance of the observed effects. An increase in fluorescence in this compound-treated cells compared to the vehicle control would indicate that the compound enhances glucose uptake in myotubes. Comparing the effect of this compound to that of insulin can provide insights into the potency and efficacy of the compound.
Concluding Remarks
These application notes provide a framework for investigating the effects of the PPARγ partial agonist this compound on glucose uptake in cultured myotubes. The provided protocols and diagrams are intended to guide researchers in designing and executing robust experiments to elucidate the metabolic effects of this compound. Adherence to proper cell culture techniques and careful execution of the glucose uptake assay are critical for obtaining reliable and reproducible data.
References
Application Notes and Protocols: GSK376501A Treatment in Animal Models of Obesity
Disclaimer: The following application notes and protocols are provided for research purposes only. As of the latest literature review, no specific preclinical studies have been published on the effects of GSK376501A in animal models of obesity. This compound is primarily identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator investigated for type 2 diabetes. The information presented below is a hypothetical application based on the known mechanism of action of PPARγ modulators and general protocols for evaluating anti-obesity compounds in animal models.
Introduction
Obesity is a complex metabolic disorder characterized by excessive adipose tissue accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] As a selective PPARγ modulator, this compound presents a potential, yet unexplored, therapeutic avenue for obesity and its metabolic complications. Full agonists of PPARγ, such as thiazolidinediones, are known to improve insulin sensitivity but are often associated with weight gain.[4] Selective modulators like this compound are designed to differentially regulate gene expression, potentially offering a better therapeutic window with fewer side effects.
These notes provide a hypothetical framework for researchers and drug development professionals to investigate the effects of this compound in a diet-induced obesity (DIO) mouse model.
Mechanism of Action: PPARγ Signaling
This compound is a selective modulator of PPARγ. PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Key processes regulated by PPARγ include:
-
Adipogenesis: PPARγ is a master regulator of adipocyte differentiation, promoting the formation of new fat cells.[2][3]
-
Lipid Metabolism: It enhances the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids.[5]
-
Insulin Sensitivity: PPARγ activation can improve insulin sensitivity in peripheral tissues.[5]
-
Inflammation: PPARγ has anti-inflammatory properties.[6]
Selective PPARγ modulators (SPPARγMs) like this compound are hypothesized to bind to PPARγ in a unique manner, leading to a distinct conformational change compared to full agonists. This could result in the differential recruitment of co-activator and co-repressor proteins, leading to a more targeted gene expression profile with potentially beneficial effects on metabolism without promoting significant weight gain.[7]
References
- 1. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 2. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 7. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of GSK376501A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and use of GSK376501A, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, in a variety of cell culture applications. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining accurate, reliable results.
Product Information
| Compound Name | This compound |
| Target | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)[1] |
| Molecular Formula | C₃₂H₃₇NO₆ |
| Molecular Weight | 531.64 g/mol [2] |
| Appearance | Crystalline solid |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO)[1] |
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
| Solvent | Maximum Solubility | Storage of Stock Solution |
| DMSO | 50 mg/mL (94.05 mM)[1] | -20°C for up to 1 month, -80°C for up to 6 months[3] |
Note: To achieve the maximum solubility in DMSO, sonication is recommended.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration.
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Gently mix the working solution by pipetting up and down. Do not vortex, as this can cause foaming of the medium.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells without the this compound.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on studies with other PPARγ agonists, such as pioglitazone, a starting concentration of 10 µM is recommended for initial experiments.[4] A dose-response experiment is advised to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
This compound acts as a selective modulator of PPARγ. Upon binding of an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway plays a key role in adipogenesis, lipid metabolism, and inflammation.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for treating cells with this compound.
References
Application Notes and Protocols for GSK376501A In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. As a PPARγ agonist, this compound has been investigated for its potential therapeutic effects in type 2 diabetes. This document aims to provide detailed application notes and protocols for the in vivo use of this compound, based on currently available information.
Note: At the time of generating this document, specific preclinical in vivo studies detailing the dosage, administration routes, and pharmacokinetic profiles of this compound are not publicly available. The following protocols and data are based on general principles for in vivo studies of PPARγ agonists and common practices in preclinical research for type 2 diabetes. Researchers should perform dose-finding and pharmacokinetic studies to determine the optimal experimental conditions for their specific animal models and research questions.
Data Presentation
Due to the lack of specific published data for this compound, the following table provides a template for summarizing quantitative data from in vivo studies. Researchers should populate this table with their own experimental data.
| Parameter | Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Efficacy | e.g., db/db mice | To be determined | e.g., Oral gavage | To be determined | To be determined | e.g., Reduction in blood glucose | (Internal Data) |
| Pharmacokinetics | e.g., Sprague-Dawley rats | To be determined | e.g., Intravenous, Oral | Single dose | 24 hours | e.g., Bioavailability, Half-life | (Internal Data) |
| Safety | e.g., C57BL/6 mice | To be determined | e.g., Oral gavage | Daily | 28 days | e.g., No significant adverse effects | (Internal Data) |
Experimental Protocols
The following are generalized protocols for in vivo studies involving a PPARγ agonist like this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: Efficacy Study in a Type 2 Diabetes Animal Model (e.g., db/db mice)
1. Objective: To evaluate the anti-diabetic efficacy of this compound in a genetically diabetic mouse model.
2. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
- db/db mice (e.g., 8-10 weeks old, male)
- Blood glucose monitoring system
- Oral gavage needles
- Standard laboratory animal housing and diet
3. Methods:
- Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
- Grouping: Randomly assign mice to vehicle control and treatment groups (n=8-10 per group).
- Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. A typical starting dose range for a novel PPARγ agonist might be 1-30 mg/kg.
- Administration: Administer this compound or vehicle via oral gavage once daily for a specified duration (e.g., 4 weeks).
- Monitoring:
- Monitor body weight and food/water intake daily.
- Measure fasting blood glucose levels weekly from tail vein blood.
- At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
- Tissue Collection: At the end of the treatment period, euthanize animals and collect blood and relevant tissues (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., gene expression, histology).
Protocol 2: Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
2. Materials:
- This compound
- Formulation for intravenous administration (e.g., solution in saline with a co-solvent like DMSO or PEG400)
- Formulation for oral administration (e.g., suspension in 0.5% CMC)
- Sprague-Dawley rats (e.g., male, 200-250 g) with jugular vein catheters
- Blood collection tubes (e.g., containing an anticoagulant like EDTA)
- LC-MS/MS system for bioanalysis
3. Methods:
- Dosing:
- Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the jugular vein catheter.
- Oral (PO): Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
- Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
- Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
- Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualization
Signaling Pathway
The primary mechanism of action of this compound is through the activation of the PPARγ signaling pathway. Upon binding to its ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This ultimately affects glucose and lipid metabolism.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a diabetic animal model.
Application Notes and Protocols for Assessing PPARγ Activation by GSK376501A via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Its activation modulates the transcription of a suite of target genes, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. GSK376501A is a selective PPARγ modulator. This document provides a detailed protocol for assessing the activation of PPARγ in response to this compound treatment in a cellular context using Western blotting to measure the protein expression of PPARγ and its downstream targets.
Signaling Pathway and Experimental Rationale
Upon binding by an agonist such as this compound, PPARγ undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription and subsequent translation into proteins.
To assess PPARγ activation, this protocol will focus on quantifying the protein levels of total PPARγ as well as two well-established downstream target genes:
-
Fatty Acid Binding Protein 4 (FABP4): Also known as aP2, FABP4 is a key player in fatty acid uptake and transport in adipocytes and macrophages, and its expression is strongly induced by PPARγ activation.
-
CD36: This transmembrane protein is involved in the uptake of long-chain fatty acids and is a direct target of PPARγ transcriptional regulation.
An increase in the protein expression of FABP4 and CD36 following treatment with this compound serves as a reliable indicator of PPARγ activation. A loading control, such as beta-actin, is used to ensure equal protein loading across samples.
PPARγ Signaling Pathway
Caption: Ligand activation of PPARγ and subsequent gene expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cell line that expresses PPARγ, such as 3T3-L1 preadipocytes, differentiated adipocytes, or macrophage cell lines like RAW 264.7 or THP-1.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a recommended starting point for a dose-response experiment. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24-48 hours, to allow for the transcriptional and translational upregulation of target genes.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Based on the concentrations, normalize the samples to ensure equal loading of total protein for the Western blot analysis.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of total protein (typically 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a precast or hand-cast SDS-PAGE gel (e.g., 10-12% acrylamide). Also, load a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (PPARγ, FABP4, CD36) to the intensity of the loading control band (beta-actin) for each sample.
Western Blot Workflow
Caption: Overview of the Western blot experimental procedure.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
| Target Protein | Treatment Group | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Vehicle |
| PPARγ | Vehicle Control | 1.0 | |
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| FABP4 | Vehicle Control | 1.0 | |
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| CD36 | Vehicle Control | 1.0 | |
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Note: The concentrations for "Low Conc." and "High Conc." should be determined based on the dose-response experiment.
Recommended Reagents and Parameters
| Reagent | Parameter | Recommended Value/Dilution |
| Total Protein Load | Per lane | 20-30 µg |
| Primary Antibodies | ||
| Anti-PPARγ | 1:1000 | |
| Anti-FABP4 | 1:1000 | |
| Anti-CD36 | 1:1000 | |
| Anti-beta-actin | 1:1000 - 1:5000 | |
| Secondary Antibody | HRP-conjugated | 1:2000 - 1:10000 |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | |
| Wash Buffer | TBST (Tris-buffered saline, 0.1% Tween 20) |
Note: Optimal antibody dilutions and protein loading amounts may vary depending on the specific antibodies and cell type used. It is recommended to optimize these parameters for each new experimental setup.
Application Note: Measuring Target Gene Expression of GSK376501A using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. As a PPARγ modulator, this compound holds potential for the treatment of metabolic diseases such as type 2 diabetes. Understanding the molecular mechanism of this compound involves elucidating its effects on the expression of downstream target genes.
This application note provides a detailed protocol for utilizing quantitative reverse transcription PCR (RT-qPCR) to measure the expression of key PPARγ target genes in a cellular context following treatment with this compound. RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool to assess the pharmacological activity of compounds like this compound. The primary target genes of interest in this protocol are Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL), Adiponectin (ADIPOQ), and Cluster of Differentiation 36 (CD36), all of which play crucial roles in lipid uptake and metabolism.
Signaling Pathway of this compound
This compound, as a PPARγ partial agonist, binds to the PPARγ receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-bound PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to changes in their mRNA and subsequent protein levels, which in turn mediate the physiological effects on lipid and glucose metabolism.
Caption: this compound signaling pathway.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on target gene expression involves cell culture and treatment, followed by RNA extraction, cDNA synthesis, and finally, RT-qPCR analysis.
Caption: Experimental workflow for RT-qPCR analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: 3T3-L1 pre-adipocytes are a suitable model. Differentiate the pre-adipocytes into mature adipocytes using a standard differentiation protocol (e.g., using insulin, dexamethasone, and IBMX).
-
Plating: Seed the differentiated 3T3-L1 adipocytes in 12-well plates at an appropriate density.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) in the cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium in each well with the medium containing the respective treatments.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
RNA Isolation
-
Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Extraction: Isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup:
-
In an RNase-free tube, combine the following components (example for a 20 µL reaction):
-
Total RNA: 1 µg
-
Reverse Transcriptase (e.g., SuperScript IV, Invitrogen): 1 µL
-
5X Reaction Buffer: 4 µL
-
dNTPs (10 mM): 1 µL
-
Random Hexamers or Oligo(dT) primers: 1 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incubation:
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 15 min at 70°C to inactivate the enzyme).
-
-
Storage: The resulting cDNA can be used immediately for RT-qPCR or stored at -20°C.
RT-qPCR
-
Primer Design: Use validated primers for the target genes (FABP4, LPL, ADIPOQ, CD36) and at least one stable reference gene (e.g., GAPDH, ACTB).
-
Reaction Setup:
-
Prepare a master mix for each primer set in a sterile tube. For a single 20 µL reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR detection system with a typical thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Presentation and Analysis
The relative expression of the target genes can be calculated using the comparative Ct (ΔΔCt) method. The expression level of the target genes is normalized to the reference gene and then expressed as a fold change relative to the vehicle-treated control.
Table 1: Representative RT-qPCR Data for Target Gene Expression
| Treatment | Concentration (µM) | FABP4 Fold Change (Mean ± SD) | LPL Fold Change (Mean ± SD) | ADIPOQ Fold Change (Mean ± SD) | CD36 Fold Change (Mean ± SD) |
| Vehicle | - | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound | 0.1 | 2.5 ± 0.21 | 1.8 ± 0.15 | 1.5 ± 0.18 | 1.9 ± 0.20 |
| This compound | 1 | 5.8 ± 0.45 | 3.2 ± 0.28 | 2.9 ± 0.31 | 4.1 ± 0.35 |
| This compound | 10 | 12.3 ± 1.10 | 6.5 ± 0.55 | 5.7 ± 0.62 | 8.9 ± 0.78 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Conclusion
RT-qPCR is a robust and reliable method for quantifying the changes in gene expression induced by this compound. This application note provides a comprehensive protocol for assessing the compound's activity on key PPARγ target genes. The results from such studies are crucial for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent for metabolic diseases. Careful experimental design, including appropriate controls and data analysis methods, is essential for obtaining accurate and reproducible results.
Application Notes and Protocols for High-Throughput Screening of PRMT5 Inhibitors
Introduction
While the initial query focused on GSK376501A, literature primarily identifies it as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ) with applications in type 2 diabetes research.[1][2][3] Current high-throughput screening (HTS) literature available does not prominently feature this compound. However, there is a significant body of research on the high-throughput screening of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a critical cancer target.[4][5][6] This document will provide detailed application notes and protocols for the screening of PRMT5 inhibitors using a well-established HTS assay, which can be adapted for various small molecule screening campaigns.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and DNA damage repair.[7] Elevated PRMT5 expression is correlated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[4][6][8] High-throughput screening assays are instrumental in identifying novel and potent PRMT5 inhibitors from large compound libraries.[9][10][11]
Signaling Pathway
PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), forms the catalytic core for symmetric arginine dimethylation.[8] This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to modify various substrates, including histones (e.g., H4R3) and non-histone proteins (e.g., p53, SmD1/3).[4][8] The methylation of these substrates by PRMT5 can lead to the transcriptional regulation of genes involved in cell proliferation and survival, such as FGFR3 and eIF4E, and the modulation of signaling pathways like PI3K/AKT/mTOR and ERK.[5][12] Inhibition of PRMT5 can disrupt these processes, leading to anti-tumor effects.
High-Throughput Screening Assay
A commonly used method for screening PRMT5 inhibitors is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[4][13] This bead-based, no-wash immunoassay is highly sensitive and amenable to automation in 384-well formats, making it ideal for HTS campaigns.[14]
Principle of the AlphaLISA Assay for PRMT5:
The assay quantifies the symmetric dimethylation of a biotinylated substrate (e.g., histone H4 peptide) by the PRMT5/MEP50 complex. The key components are:
-
Donor Beads: Coated with streptavidin, which binds to the biotinylated substrate.
-
Acceptor Beads: Coated with an antibody specific for the symmetrically dimethylated arginine residue on the substrate.
-
Enzyme and Substrate: Recombinant PRMT5/MEP50 complex, biotinylated histone H4 peptide, and the methyl donor SAM.
When the substrate is methylated by PRMT5, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the enzymatic activity of PRMT5. In the presence of an inhibitor, methylation is reduced, leading to a decrease in the AlphaLISA signal.
Experimental Protocols
AlphaLISA-Based High-Throughput Screening for PRMT5 Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for automated liquid handling systems.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide (e.g., Biotin-H4R3)
-
S-adenosylmethionine (SAM)
-
AlphaLISA Acceptor beads (anti-symmetric dimethyl arginine antibody-coated)
-
AlphaLISA Streptavidin-Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well white opaque microplates
-
Plate reader capable of AlphaLISA detection
Experimental Workflow:
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls (e.g., positive control inhibitor, DMSO for negative control) into a 384-well plate. The final concentration of DMSO should be kept constant across all wells (typically ≤ 1%).
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of PRMT5/MEP50 complex and biotinylated H4 peptide in assay buffer.
-
Add the enzyme/substrate mix to each well of the plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Add SAM to all wells to start the methylation reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a mixture of AlphaLISA Acceptor and Donor beads in the assay buffer in subdued light.
-
Add the bead mixture to all wells to stop the enzymatic reaction and initiate the detection process.
-
-
Detection Incubation:
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Cell-Based Target Engagement Assay
To confirm the activity of hits from the primary screen in a cellular context, a target engagement assay can be performed. This assay measures the inhibition of symmetric dimethylation of a known PRMT5 substrate, such as SmD1/3, in cells.[8]
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: Primary antibody against symmetric dimethylated SmD1/3, and a suitable secondary antibody.
-
Detection method (e.g., Western blot, In-Cell Western, or high-content imaging)
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of the test compounds for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection of Substrate Methylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-symmetric dimethyl SmD1/3 antibody.
-
In-Cell Western/High-Content Imaging: Fix and permeabilize cells in the plate, then probe with the primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Data Analysis: Quantify the signal for symmetric dimethylation and normalize it to a loading control (e.g., total protein or a housekeeping gene). Calculate the IC50 value for the inhibition of substrate methylation.
Data Presentation
The results from the HTS and subsequent validation assays can be summarized in tables for clear comparison of compound potencies.
Table 1: Biochemical and Cellular Potency of Representative PRMT5 Inhibitors
| Compound ID | PRMT5 AlphaLISA IC50 (nM) | Cell-Based SmD1/3 Methylation IC50 (nM) | Cell Proliferation IC50 (nM) (e.g., in A549 cells) |
| Inhibitor A | 15 | 80 | 120 |
| Inhibitor B | 5 | 25 | 45 |
| Inhibitor C | 150 | >1000 | >1000 |
| Control (GSK3326595) | 10 | 50 | 95 |
Data are hypothetical and for illustrative purposes.
Table 2: Assay Performance Metrics for HTS
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background Ratio | > 10 | The ratio of the signal from the uninhibited reaction to the background signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Conclusion
The protocols and methodologies described provide a robust framework for the high-throughput screening and validation of PRMT5 inhibitors. The AlphaLISA biochemical assay is a reliable primary screening method, while cell-based assays are crucial for confirming on-target activity in a more physiologically relevant context. These tools are essential for the discovery and development of novel therapeutics targeting PRMT5 in oncology and other diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 8. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High-throughput screening: advances in assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Application of Small Molecule Inhibitors in Metabolic Research: A Focus on GSK3 and FABP4
Note on GSK376501A: Publicly available research detailing the specific applications of this compound in metabolic research is limited. It has been identified as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonist and has undergone early-phase clinical trials for Type 2 Diabetes Mellitus.[1][2][3] However, detailed experimental protocols and comprehensive metabolic pathway analyses are not extensively published.
In lieu of specific data for this compound, this document provides detailed application notes and protocols for well-characterized inhibitors of two key targets in metabolic research: Glycogen (B147801) Synthase Kinase 3 (GSK3) and Fatty Acid Binding Protein 4 (FABP4). These examples serve as a practical guide for researchers in the field.
Application of GSK3 Inhibitors in Metabolic Research
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in regulating glucose metabolism and insulin (B600854) signaling.[4][5] Its inhibition is a significant area of interest for the treatment of metabolic diseases like type 2 diabetes.
Application Notes
Target: Glycogen Synthase Kinase 3 (GSK3) Compound Example: CHIR99021 (A highly selective GSK3 inhibitor)
Metabolic Functions of GSK3:
-
Glycogen Metabolism: In the absence of insulin, active GSK3 phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.[6]
-
Insulin Signaling: GSK3 is a key downstream component of the insulin signaling pathway. Insulin binding to its receptor leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK3. This inactivation relieves the inhibition of glycogen synthase, promoting glucose storage as glycogen.[5][6]
-
Glucose and Lipid Metabolism: Overactivity of GSK3 is associated with insulin resistance, decreased glucose uptake, and altered lipid metabolism.[4][7] Inhibition of GSK3 can improve insulin sensitivity and glucose tolerance.[4]
Research Applications of GSK3 Inhibitors:
-
In vitro studies: Investigating the molecular mechanisms of insulin signaling in cell lines such as HepG2 (liver), C2C12 (myotubes), and 3T3-L1 (adipocytes).
-
In vivo studies: Evaluating the therapeutic potential of GSK3 inhibition in animal models of diabetes and obesity (e.g., db/db mice, high-fat diet-fed mice) to assess effects on glucose homeostasis, insulin sensitivity, and lipid profiles.
Quantitative Data Summary
| Experiment | Model System | Treatment | Key Findings | Reference |
| Glucose Uptake Assay | Human Skeletal Muscle Cells | GSK3β knockdown (siRNA) | No significant effect on basal glucose uptake; increased insulin-stimulated glucose uptake. | [8] |
| Glycogen Synthase Activity | Human Skeletal Muscle Cells | GSK3β knockdown (siRNA) | Increased basal glycogen synthase activity. | [8] |
| In vivo glucose tolerance test | Obese mice | Chronic treatment with GSK3 inhibitor | Attenuated glucose intolerance and insulin resistance. | [4] |
| Pro-inflammatory cytokine expression | Human Adipose Tissue | GSK3 inhibition | Downregulated expression of pro-inflammatory cytokines and chemokines. | [4] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with the GSK3 inhibitor (e.g., CHIR99021 at a final concentration of 3-10 µM) or vehicle control for 1 hour.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them with 0.1 M NaOH, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts to the total protein content of each sample.
Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice on a high-fat diet.
-
Inhibitor Administration: Administer the GSK3 inhibitor or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and time before the GTT.
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathway and Workflow Diagrams
Caption: Insulin signaling pathway leading to glycogen synthesis.
Caption: Experimental workflows for in vitro and in vivo studies.
Application of FABP4 Inhibitors in Metabolic Research
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is predominantly expressed in adipocytes and macrophages. It plays a key role in fatty acid trafficking and has emerged as a critical link between obesity, inflammation, and metabolic syndrome.[9][10][11]
Application Notes
Target: Fatty Acid Binding Protein 4 (FABP4) Compound Example: BMS309403 (A selective FABP4 inhibitor)
Metabolic Functions of FABP4:
-
Lipid Metabolism: FABP4 is involved in the uptake and intracellular transport of fatty acids, influencing lipolysis and lipid storage in adipocytes.[11]
-
Inflammation: In macrophages, FABP4 modulates inflammatory responses, linking lipid metabolism to inflammation.[9]
-
Insulin Resistance: Elevated circulating levels of FABP4 are associated with insulin resistance, type 2 diabetes, and atherosclerosis.[10][12] Inhibition of FABP4 is a therapeutic strategy to improve metabolic health.
Research Applications of FABP4 Inhibitors:
-
In vitro studies: Assessing the impact of FABP4 inhibition on lipolysis, fatty acid uptake, and inflammatory cytokine production in cultured adipocytes (e.g., 3T3-L1) and macrophages (e.g., RAW 264.7).
-
In vivo studies: Investigating the effects of FABP4 inhibitors on dyslipidemia, insulin resistance, and atherosclerosis in animal models of obesity and metabolic syndrome.[9]
Quantitative Data Summary
| Experiment | Model System | Treatment | Key Findings | Reference |
| Plasma Triglyceride Levels | Diet-induced obese mice | FABP4/5 dual inhibitor | Decreased plasma triglyceride levels. | [9] |
| Insulin Sensitivity | Fabp4/5 double-knockout mice | Genetic deletion | Strong protection from diet-induced obesity and insulin resistance. | [9] |
| Atherosclerosis | ApoE-deficient mice | BMS309403 | Reduced atherosclerotic lesion development. | [12] |
| Lipolysis Assay | 3T3-L1 Adipocytes | FABP4 inhibitor | Inhibition of hormone-sensitive lipase (B570770) (HSL) mediated lipolysis. | [11] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
Inhibitor Treatment: Pre-incubate the mature adipocytes with the FABP4 inhibitor (e.g., BMS309403 at a suitable concentration) or vehicle for 1-2 hours.
-
Lipolysis Stimulation: Induce lipolysis by treating the cells with isoproterenol (B85558) (a β-adrenergic agonist) for 1-2 hours.
-
Glycerol (B35011) Measurement: Collect the culture medium and measure the concentration of glycerol released from the cells using a commercial glycerol assay kit. Glycerol release is a direct indicator of lipolysis.
-
Data Normalization: Normalize the glycerol concentration to the total protein or DNA content of the cells.
Protocol 2: In Vivo Assessment of Dyslipidemia in Diet-Induced Obese Mice
-
Animal Model: Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet for 12-16 weeks.
-
Inhibitor Administration: Administer the FABP4 inhibitor or vehicle to the obese mice daily for a period of 2-4 weeks.
-
Fasting and Blood Collection: At the end of the treatment period, fast the mice overnight (12-16 hours) and collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Lipid Profile Analysis: Separate the plasma and measure the levels of triglycerides, total cholesterol, HDL-cholesterol, and non-esterified fatty acids (NEFA) using commercially available enzymatic kits.
-
Statistical Analysis: Compare the lipid profiles of the inhibitor-treated group with the vehicle-treated group using appropriate statistical tests.
Signaling Pathway and Workflow Diagrams
Caption: Role of FABP4 in adipocyte lipid metabolism.
Caption: Workflows for studying FABP4 inhibition.
References
- 1. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biotechhunter.com [biotechhunter.com]
- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesmanager / Insulin signaling and action: glucose, lipids, protein [diabetesmanager.pbworks.com]
- 7. Inhibition of GSK3B phosphorylation improves glucose and lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3ß and Control of Glucose Metabolism and Insulin Action in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Insulin Signaling Pathways with GSK376501A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As a PPARγ agonist, this compound is a valuable tool for investigating the intricacies of insulin (B600854) signaling pathways. Its mechanism of action involves the modulation of gene expression for various proteins integral to the insulin signaling cascade, ultimately leading to improved insulin sensitivity.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of insulin signaling. While specific quantitative data for this compound is not extensively available in public literature, the provided data from well-characterized PPARγ agonists like rosiglitazone (B1679542) and pioglitazone (B448) serve as a representative benchmark for expected outcomes.
Mechanism of Action
This compound, by activating PPARγ, influences the transcription of genes involved in glucose and lipid homeostasis. In the context of insulin signaling, PPARγ activation has been shown to:
-
Enhance Insulin Sensitivity: PPARγ agonists improve the response of peripheral tissues, primarily adipose tissue, skeletal muscle, and the liver, to insulin.[2][4]
-
Modulate Adipocytokine Secretion: It regulates the expression and secretion of adipokines, such as adiponectin, which has insulin-sensitizing effects.
-
Regulate Gene Expression: PPARγ activation upregulates the expression of key proteins in the insulin signaling pathway, including the insulin receptor, insulin receptor substrate (IRS), and the glucose transporter GLUT4.[2][5]
-
Influence Post-translational Modifications: Treatment with PPARγ agonists can lead to increased phosphorylation of downstream signaling molecules like Akt, a central node in the insulin signaling cascade.[6][7]
Data Presentation: Effects of PPARγ Agonists on Insulin Signaling
The following tables summarize representative quantitative data from studies on PPARγ agonists, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of PPARγ Agonists on Glucose Metabolism and Insulin Sensitivity
| Parameter | Treatment Group | Fold/Percent Change (vs. Control) | Reference |
| Insulin-Stimulated Glucose Disposal | Rosiglitazone | 68% increase (low-dose insulin) | [8] |
| 20% increase (high-dose insulin) | [8] | ||
| Pioglitazone | 30% increase | [9] | |
| Non-Oxidative Glucose Disposal | Rosiglitazone | Significant increase | [10] |
| Fasting Plasma Glucose | Rosiglitazone | 12.2% decrease | [8] |
| Fasting Plasma Insulin | Rosiglitazone | 23.7% decrease | [8] |
Table 2: Effect of PPARγ Agonists on Key Insulin Signaling Molecules
| Molecule | Parameter | Treatment Group | Fold/Percent Change (vs. Control) | Reference |
| Akt | Insulin-stimulated phosphorylation (Ser473) | Pioglitazone | 40-60% increase (restored to control levels) | [6] |
| Insulin-stimulated phosphorylation (Thr308) | Pioglitazone | Restored to control levels | [6] | |
| AS160 | Insulin-stimulated phosphorylation | Pioglitazone | Normalized to control levels | [6] |
| AMPK | Phosphorylation | Pioglitazone | 38% increase | [9] |
| ACC | Phosphorylation | Pioglitazone | 53% increase | [9] |
| IRS-1 | Insulin-stimulated tyrosine phosphorylation | Rosiglitazone | Significant increase | [10] |
| p85/PI3-Kinase | Association with IRS-1 | Rosiglitazone | Significant increase | [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the insulin signaling pathway and the proposed point of intervention for this compound, as well as a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Treatment of insulin resistance with peroxisome proliferator–activated receptor γ agonists [jci.org]
- 5. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Determining GSK376501A Activity using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1][2] As a key regulator of gene expression, the activation of PPARγ by ligands such as this compound initiates a cascade of molecular events that are fundamental to its therapeutic effects. Reporter gene assays are a robust and widely used method to quantify the activity of compounds that modulate transcription factors like PPARγ. These assays provide a sensitive and high-throughput-compatible means to determine the potency and efficacy of novel ligands.
This document provides detailed application notes and protocols for the use of a luciferase-based reporter gene assay to measure the activity of this compound on PPARγ. The protocol described herein is based on the principle of a GAL4-PPARγ chimera system, where the ligand-binding domain (LBD) of human PPARγ is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric receptor, upon activation by a ligand, binds to a GAL4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene. The resulting luminescent signal is directly proportional to the activation of PPARγ.
Signaling Pathway
The activation of the PPARγ signaling pathway by a ligand such as this compound involves the following key steps:
-
Ligand Binding: this compound, a PPARγ agonist, enters the cell and binds to the ligand-binding domain (LBD) of the PPARγ receptor located in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Activation: The DNA-bound heterodimer recruits co-activator proteins, which leads to the initiation of transcription of target genes involved in lipid and glucose metabolism.
Data Presentation
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Maximal Activation (Fold Induction) |
| This compound | PPARγ | Luciferase Reporter | HEK293 | Data not available | - |
| Rosiglitazone | PPARγ | Luciferase Reporter | HEK293 | ~30 - 100 | ~10 - 50 |
Note: The EC50 and maximal activation values for Rosiglitazone can vary depending on the specific cell line, reporter construct, and assay conditions.
Experimental Protocols
Principle
This protocol describes a dual-luciferase reporter assay to measure the activation of PPARγ by this compound. A chimeric receptor consisting of the GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain (GAL4-hPPARγ-LBD) is co-transfected into mammalian cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase. A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected as an internal control for normalization of transfection efficiency and cell viability.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable mammalian cell line.
-
Plasmids:
-
Expression plasmid for GAL4-hPPARγ-LBD chimera.
-
Reporter plasmid with GAL4 UAS driving firefly luciferase (e.g., pFR-Luc).
-
Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Rosiglitazone: (Positive Control) Stock solution in DMSO.
-
Dual-Luciferase® Reporter Assay System: (Promega) or similar.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Experimental Workflow
Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and count HEK293 cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete DMEM.
-
Incubate at 37°C in a humidified incubator with 5% CO2 overnight.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would be:
-
50 ng GAL4-hPPARγ-LBD expression plasmid.
-
100 ng pFR-Luc reporter plasmid.
-
10 ng pRL-TK control plasmid.
-
Transfection reagent and appropriate buffer.
-
-
Carefully add the transfection mix to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and Rosiglitazone (positive control) in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
Day 4: Luminescence Measurement
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a plate-reading luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Fold Induction: Calculate the fold induction for each compound concentration by dividing the RLU of the treated well by the average RLU of the vehicle control wells.
-
Fold Induction = (RLU of treated sample) / (Average RLU of vehicle control)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value from the dose-response curve.
Conclusion
The described reporter gene assay provides a robust and sensitive method for characterizing the activity of this compound as a PPARγ modulator. By following this protocol, researchers can obtain quantitative data on the potency of this compound and compare it to other known PPARγ ligands. This information is invaluable for drug discovery and development programs focused on targeting the PPARγ signaling pathway.
References
Application Notes and Protocols for GSK376501A in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by agonists like this compound modulates the transcription of a suite of target genes, leading to diverse cellular responses. These application notes provide a comprehensive overview of the use of this compound in primary cell cultures, including its mechanism of action, experimental protocols, and expected outcomes. Primary cell cultures offer a more physiologically relevant model compared to immortalized cell lines, making them invaluable for preclinical research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to and partially activating PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in:
-
Adipogenesis: Differentiation of preadipocytes into mature adipocytes.
-
Lipid Metabolism: Uptake and storage of fatty acids.
-
Glucose Homeostasis: Enhancing insulin (B600854) sensitivity.
-
Inflammation: Transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
The partial agonism of this compound suggests that it may induce a subset of the effects of full PPARγ agonists, potentially offering a more favorable therapeutic window with fewer side effects.
Data Presentation: Quantitative Effects of PPARγ Agonists in Primary Cells
The following table summarizes quantitative data from studies using various PPARγ agonists in primary cell cultures. While specific data for this compound is limited in publicly available literature, the effects of other well-characterized PPARγ agonists provide a strong predictive framework for its activity.
| Cell Type | Agonist (Concentration) | Duration | Key Outcome | Fold Change/Percentage Change |
| Primary Ovine Preadipocytes | Rosiglitazone (1-5 µM) | 8 days | Adipogenic Differentiation (Lipid Accumulation) | Significant increase in lipid droplets |
| Primary Human Endothelial Cells | Telmisartan (0.1-20 µM) | 24-72 hours | Cell Proliferation (MTT Assay) | Dose-dependent inhibition |
| Primary Human Monocytes | Telmisartan (1-10 µM) | 2 hours pre-incubation | Pro-inflammatory Cytokine Release (LPS-stimulated) | Significant reduction in TNF-α and IL-6 |
| Primary Rat Adipocytes | Rosiglitazone (1 µM) | 48 hours | Glucose Uptake | ~2-fold increase |
| Primary Mouse T-lymphoma Cells | Rosiglitazone (1-10 µM) | 24 hours | Apoptosis (Serum Starvation) | Dose-dependent decrease in apoptosis |
Experimental Protocols
The following are detailed protocols adapted for the use of this compound in primary cell cultures, based on established methods for other PPARγ agonists. Researchers should optimize these protocols for their specific primary cell type and experimental goals.
Protocol 1: Induction of Adipogenic Differentiation in Primary Preadipocytes
This protocol describes the use of this compound to induce the differentiation of primary preadipocytes into mature adipocytes.
Materials:
-
Primary preadipocytes (e.g., human, murine)
-
Preadipocyte growth medium (specific to the cell type)
-
Adipogenic differentiation medium (basal medium supplemented with insulin, dexamethasone, and IBMX)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate primary preadipocytes in multi-well plates at a density that allows them to reach confluence. Culture in preadipocyte growth medium at 37°C and 5% CO₂.
-
Initiation of Differentiation: Two days post-confluence, replace the growth medium with adipogenic differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be run in parallel.
-
Maintenance: After 2-3 days, replace the medium with adipocyte maintenance medium (basal medium with insulin) containing the same concentration of this compound.
-
Culture Period: Continue to culture the cells for an additional 4-10 days, replacing the medium every 2-3 days.
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash extensively with water.
-
Visualize and quantify the accumulation of lipid droplets.
-
Protocol 2: Assessment of Anti-inflammatory Effects in Primary Immune Cells (e.g., Macrophages)
This protocol outlines a method to evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peripheral blood-derived)
-
Macrophage culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Plate primary macrophages in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the vehicle-treated, LPS-stimulated control.
Mandatory Visualizations
PPARγ Signaling Pathway in Adipocytes
Caption: this compound activates the PPARγ/RXR heterodimer, leading to the transcription of genes that promote adipogenesis, lipid metabolism, and insulin sensitivity.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory effects of this compound on primary macrophages.
PPARγ-Mediated Transrepression of Inflammatory Genes in Immune Cells
Application Notes and Protocols for Rodent Studies with GSK376501A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK376501A is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that has been investigated for the treatment of type 2 diabetes mellitus. As a PPARγ modulator, it is designed to improve insulin (B600854) sensitivity and regulate glucose and lipid metabolism. These application notes provide detailed protocols for the preclinical evaluation of this compound in rodent models of metabolic disease, based on established methodologies for this class of compounds.
Given the limited publicly available data on specific rodent studies for this compound, the following protocols are representative examples of how a novel PPARγ modulator would be evaluated for efficacy and safety. Researchers should adapt these protocols based on the specific characteristic of their research questions and the formulation of this compound.
Signaling Pathway of PPARγ
The diagram below illustrates the general mechanism of action for PPARγ agonists like this compound.
Caption: PPARγ signaling pathway activation by this compound.
Experimental Protocols
Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to evaluate the efficacy of this compound in improving metabolic parameters in mice with diet-induced obesity, a common model for studying insulin resistance and type 2 diabetes.
Experimental Workflow:
Caption: Workflow for a diet-induced obesity efficacy study.
Methodology:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Acclimatization: Animals are acclimated for one week upon arrival with ad libitum access to water and standard chow.
-
Induction of Obesity: Mice are fed the HFD for 8-12 weeks. Body weight and fasting blood glucose are monitored to confirm the development of obesity and hyperglycemia.
-
Grouping and Dosing:
-
Animals are randomized into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for 4 weeks.
-
A vehicle control group and a positive control group (e.g., Rosiglitazone) should be included.
-
-
Monitoring:
-
Body weight and food intake are recorded weekly.
-
Fasting blood glucose is measured weekly from tail vein blood using a glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Performed during the third week of treatment.
-
Mice are fasted for 6 hours.
-
A baseline blood glucose sample is taken (t=0).
-
Mice are administered a 2 g/kg glucose solution via oral gavage.
-
Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Procedures:
-
At the end of the 4-week treatment period, mice are fasted overnight and euthanized.
-
Blood is collected via cardiac puncture for analysis of plasma insulin, triglycerides, and non-esterified fatty acids (NEFAs).
-
Tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for histological analysis.
-
Safety and Tolerability Study in Healthy Rodents
This protocol is designed to assess the general safety and tolerability of this compound in healthy rats.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Grouping and Dosing:
-
Animals are randomized into groups (n=5 per sex per group).
-
This compound is administered daily via oral gavage for 14 days at three different dose levels (e.g., low, medium, high).
-
A vehicle control group is included.
-
-
Clinical Observations:
-
Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
A detailed clinical examination is performed twice weekly.
-
-
Body Weight and Food Consumption:
-
Body weight is recorded daily.
-
Food consumption is measured weekly.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, blood is collected for a complete blood count (CBC) and clinical chemistry analysis, including liver and kidney function markers.
-
-
Necropsy and Histopathology:
-
All animals undergo a gross necropsy.
-
Key organs (liver, kidneys, heart, spleen, etc.) are weighed.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described studies.
Table 1: Metabolic Parameters in DIO Mice Treated with this compound
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Body Weight Change (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| HOMA-IR | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma NEFA (mmol/L) | ||||
| Liver Weight (g) | ||||
| eWAT Weight (g) |
Table 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Time Point | Vehicle Control (mg/dL) | This compound (Low Dose) (mg/dL) | This compound (High Dose) (mg/dL) | Positive Control (mg/dL) |
| 0 min | ||||
| 15 min | ||||
| 30 min | ||||
| 60 min | ||||
| 90 min | ||||
| 120 min | ||||
| AUC (mg/dL*min) |
Table 3: Safety Parameters in Healthy Rats
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| Body Weight Gain (g) | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| BUN (mg/dL) | ||||
| Heart Weight (g) | ||||
| Kidney Weight (g) |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental goals and institutional guidelines for animal care and use. The dosages of this compound and the choice of positive controls should be determined from available in vitro potency data and literature on similar compounds.
Troubleshooting & Optimization
GSK376501A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GSK376501A, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent modulator of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that plays a key role in regulating fatty acid storage and glucose metabolism.[5][6][7][8] By modulating PPARγ, this compound can influence the expression of genes involved in these pathways. It has been investigated for its potential in the treatment of type 2 diabetes mellitus.[9]
Q2: What are the basic chemical and physical properties of this compound?
A2: this compound is a hydrophobic compound with a molecular weight of 531.64 g/mol and a molecular formula of C32H37NO6.[1][2][3][9] Its high lipophilicity is indicated by a high predicted LogP value. The key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. In solvent, it is recommended to store stock solutions at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Issue: this compound is precipitating out of solution during my experiment.
Question: I dissolved this compound in DMSO, but when I dilute it into my aqueous cell culture medium or buffer (e.g., PBS), I observe a precipitate. Why is this happening and how can I prevent it?
Answer: This is a common issue for hydrophobic compounds like this compound. The precipitation, often referred to as "crashing out," occurs because the compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate.
Here are several solutions to mitigate this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium. You may need to perform a solubility test to determine the maximum concentration your specific medium can tolerate without precipitation.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your experimental medium. Adding the compound dropwise while gently vortexing can also help.
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some sensitive cell lines may even require a lower concentration, such as 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use Pre-warmed Media: Ensure your cell culture media or buffers are pre-warmed to 37°C before adding the this compound solution, as solubility often increases with temperature.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C32H37NO6 |
| Molecular Weight | 531.64 g/mol |
| Appearance | Crystalline solid / Powder |
| LogP (predicted) | 5.77 |
| Water Solubility (predicted) | 0.000129 mg/mL |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (188.10 mM) | Ultrasonic assistance may be required for complete dissolution. |
| Ethanol | Data not available | As a general practice for hydrophobic compounds, solubility is expected to be lower than in DMSO. |
| PBS (Phosphate-Buffered Saline) | Very low | Expected to be practically insoluble. |
| Water | 0.000129 mg/mL (predicted) | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of this compound (Mass = 0.001 L * 0.01 mol/L * 531.64 g/mol = 0.00532 g).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound in DMSO at room temperature.
-
Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium (with serum and other supplements) to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first, prepare an intermediate dilution of the stock solution in your pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution (with 1% DMSO).
-
Prepare the final working solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium. For example, to achieve a final concentration of 1 µM, add 1 µL of the 100 µM intermediate solution to 99 µL of the pre-warmed medium. This will result in a final DMSO concentration of 0.01%.
-
Mix thoroughly: Immediately after adding the compound, gently mix the medium by pipetting up and down or by gentle inversion to ensure a homogenous solution.
-
Add to cells: Add the final working solution to your cells. Remember to include a vehicle control (medium with the same final DMSO concentration).
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. molnova.com [molnova.com]
- 4. adooq.com [adooq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. cusabio.com [cusabio.com]
- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 9. Gsk-376501 | C32H37NO6 | CID 24946920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIPK1 Inhibitor Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK RIPK1 inhibitors in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal experimental outcomes.
Clarification on GSK376501A
Initial inquiries referenced this compound. It is important to clarify that this compound is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator and not a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will focus on the optimization of representative GSK RIPK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK RIPK1 inhibitors?
A1: GSK RIPK1 inhibitors are typically small molecules designed to bind to the kinase domain of RIPK1. This binding event prevents the autophosphorylation of RIPK1, a critical step in the activation of downstream signaling pathways that lead to inflammation and programmed cell death (necroptosis). By inhibiting RIPK1 kinase activity, these compounds can block inflammatory signaling and protect cells from necroptotic death.
Q2: What is a typical starting concentration range for a GSK RIPK1 inhibitor in cell-based assays?
A2: The optimal concentration of a GSK RIPK1 inhibitor is cell-type and stimulus-dependent. However, a good starting point for many GSK RIPK1 inhibitors, such as GSK'963 or GSK'074, is in the low nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that my GSK RIPK1 inhibitor is engaging its target in cells?
A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct binding of the inhibitor to RIPK1 in a cellular context. Another common method is to perform a Western blot analysis to assess the phosphorylation status of RIPK1 or downstream targets like MLKL. A reduction in phosphorylation upon treatment with the inhibitor indicates target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of necroptosis | - Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively block RIPK1 kinase activity. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. - Incorrect timing of treatment: The inhibitor might be added too late relative to the necroptotic stimulus. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | - Perform a dose-response curve to determine the IC50 for your specific cell line and stimulus. - Consult the manufacturer's data sheet for information on cell permeability. Consider using a different inhibitor with better permeability if necessary. - Optimize the pre-incubation time with the inhibitor before adding the stimulus. A typical pre-incubation time is 30-60 minutes. - Ensure the inhibitor is stored correctly (e.g., at -20°C or -80°C) and handle it according to the manufacturer's instructions. |
| High background cell death | - Inhibitor toxicity: The inhibitor itself may be causing cytotoxicity at the concentration used. - Off-target effects: The inhibitor may be affecting other cellular pathways leading to cell death.[1][2][3] | - Perform a toxicity assay (e.g., MTT or LDH assay) with the inhibitor alone to determine its cytotoxic concentration range. - Lower the concentration of the inhibitor. If the issue persists, consider using a more specific RIPK1 inhibitor. Review literature for known off-target effects of the specific inhibitor you are using. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, density, or health can affect the outcome. - Inconsistent reagent preparation: Variations in the concentration of the inhibitor or stimulus. - Pipetting errors. | - Use cells within a consistent passage number range and ensure they are healthy and at the correct density at the time of the experiment. - Prepare fresh stock solutions of the inhibitor and stimulus for each experiment. - Use calibrated pipettes and be meticulous with pipetting technique. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for two representative GSK RIPK1 inhibitors. These values can serve as a reference for designing your experiments.
| Compound | Target(s) | IC50 (in vitro) | Effective Concentration (Cell-based) | Reference |
| GSK'963 | RIPK1 | 29 nM | 1-4 nM (human and murine cells) | |
| GSK'074 (GSK2593074A) | RIPK1, RIPK3 | Not explicitly stated for RIPK1 alone | 10 nM (complete blockage of necrosis in human and mouse cells) |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of a GSK RIPK1 inhibitor in a cell-based necroptosis assay.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium
-
Necroptosis-inducing stimulus (e.g., TNF-α + z-VAD-FMK + Smac mimetic)
-
GSK RIPK1 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the GSK RIPK1 inhibitor in cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions.
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
Necroptosis Induction: Add the necroptosis-inducing stimulus to all wells except the no-treatment control.
-
Incubation: Incubate the plate for a predetermined time, sufficient to induce significant cell death in the vehicle control group (typically 6-24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the no-treatment control (100% viability) and the vehicle control with stimulus (0% protection). Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol details how to assess the phosphorylation of RIPK1 as a readout of inhibitor activity.
Materials:
-
Cells and culture reagents
-
GSK RIPK1 inhibitor
-
Necroptosis-inducing stimulus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-RIPK1, anti-total-RIPK1, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the GSK RIPK1 inhibitor at the desired concentration for 30-60 minutes, followed by the addition of the necroptosis-inducing stimulus for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total RIPK1 and a loading control to ensure equal protein loading.
Visualizations
Caption: RIPK1 signaling pathway and point of intervention for GSK inhibitors.
Caption: Workflow for determining the IC50 of a GSK RIPK1 inhibitor.
Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.
References
Technical Support Center: Investigating Off-Target Effects of GSK376501A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of GSK376501A, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: As a selective PPARγ partial agonist, this compound is designed to primarily interact with PPARγ. However, like many small molecules, it has the potential for off-target interactions. While specific public data on the off-target profile of this compound is limited, potential off-target effects can be inferred from the broader class of PPARγ agonists. These may include interactions with other PPAR subtypes (PPARα and PPARδ) and modulation of other signaling pathways. It is crucial for researchers to experimentally determine the off-target profile of this compound in their specific experimental system.
Q2: How can I assess the selectivity of this compound against other PPAR subtypes?
A2: To determine the selectivity of this compound, you can perform binding affinity or functional reporter assays for all three PPAR subtypes (α, γ, and δ). A significant difference in the binding affinity (Kd) or potency (EC50 or IC50) between PPARγ and the other subtypes will indicate its selectivity. A compound is generally considered selective if there is at least a 10-fold difference in affinity or potency.
Q3: What are some common signaling pathways that might be affected by off-target binding of PPARγ agonists?
A3: Research on PPARγ agonists has suggested potential crosstalk with other signaling pathways, which could be considered off-target effects. Two notable pathways are:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Some PPARγ agonists have been shown to influence the phosphorylation status of key MAPK proteins like ERK, JNK, and p38.[1] These interactions can be either inhibitory or stimulatory depending on the specific agonist and cellular context.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: PPARγ activation can interfere with NF-κB signaling, a critical pathway in inflammatory responses.[1] This is often considered a beneficial "off-target" effect, contributing to the anti-inflammatory properties of these compounds.
Q4: What are the recommended initial steps for a comprehensive off-target effect investigation of this compound?
A4: A logical workflow for investigating off-target effects would be:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify any potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context to identify proteins that are stabilized by this compound binding.
-
Proteomic Profiling: Employ techniques like chemical proteomics to identify a broad range of potential protein interactors in an unbiased manner.
-
Functional Validation: Once potential off-targets are identified, validate these interactions using functional cell-based assays relevant to the identified targets.
Troubleshooting Guides
Kinase Profiling Assays
Issue: High variability or inconsistent results in my in vitro kinase inhibition assay.
-
Possible Cause 1: Reagent Instability. Kinases and ATP solutions can be unstable.
-
Troubleshooting Tip: Prepare fresh ATP solutions for each experiment. Aliquot and store kinase stocks at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inappropriate Assay Conditions. The ATP concentration can significantly affect IC50 values for ATP-competitive inhibitors.
-
Troubleshooting Tip: Determine the Michaelis-Menten constant (Km) for ATP for your kinase and run the inhibition assay at or near the ATP Km to obtain a more accurate IC50 value.
-
-
Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous assay buffers.
-
Troubleshooting Tip: Visually inspect for precipitation after adding the compound to the assay buffer. Consider using a lower concentration of the compound or including a low percentage of DMSO in the final reaction (typically ≤1%). Ensure the final DMSO concentration is consistent across all wells.
-
Cellular Assays for Off-Target Validation
Issue: No significant effect observed in a cell-based assay for a predicted off-target.
-
Possible Cause 1: Low Cell Permeability of this compound. The compound may not be efficiently entering the cells to interact with its intracellular target.
-
Troubleshooting Tip: Perform a cellular uptake assay to confirm that this compound can cross the cell membrane. If permeability is low, consider using permeabilizing agents (with appropriate controls) or a cell-free assay system.
-
-
Possible Cause 2: Insufficient Target Engagement. The concentration of this compound used may not be high enough to achieve significant target occupancy in the cell.
-
Troubleshooting Tip: Use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations used in your functional assays.
-
-
Possible Cause 3: Cell Line Specificity. The off-target effect may be specific to certain cell types or dependent on the expression levels of the target protein and downstream signaling components.
-
Troubleshooting Tip: Screen a panel of different cell lines to identify a responsive system. Verify the expression of the putative off-target protein in the cell line(s) being used via Western blot or qPCR.
-
Quantitative Data Summary
Due to the limited availability of public quantitative data specifically for this compound, the following tables provide a template for how researchers can organize their experimental findings for on-target and potential off-target interactions.
Table 1: PPAR Subtype Selectivity Profile of this compound
| Receptor | Binding Affinity (Kd) [nM] | Functional Potency (EC50) [nM] |
| PPARα | Researcher to determine | Researcher to determine |
| PPARδ | Researcher to determine | Researcher to determine |
| PPARγ | Researcher to determine | Researcher to determine |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 [µM] | Percent Inhibition at 10 µM |
| Example Kinase 1 | Researcher to determine | Researcher to determine |
| Example Kinase 2 | Researcher to determine | Researcher to determine |
| ... | ... | ... |
Detailed Experimental Protocols
I. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a general guideline for determining the IC50 of this compound against a kinase of interest.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (this compound)
-
Kinase Buffer
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution.
-
Kinase/Antibody Mixture Preparation: Dilute the kinase and the Eu-anti-Tag antibody in the kinase buffer to a 3X final concentration.
-
Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer to a 3X final concentration in the kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. NF-κB Reporter Assay
This protocol is for assessing the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
TNFα (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well opaque white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (typically 10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a normalization plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
Visualizations
Caption: Workflow for Investigating this compound Off-Target Effects.
Caption: Potential On- and Off-Target Signaling of this compound.
References
Preventing GSK376501A degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling and utilizing GSK376501A in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon arrival, this compound powder should be stored at -20°C for long-term stability, which can be maintained for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can accelerate degradation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For optimal stability, store DMSO stock solutions at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: My this compound solution appears cloudy after dilution into an aqueous buffer. What should I do?
A3: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This indicates that the compound's solubility limit in the aqueous buffer has been exceeded. You can try the following:
-
Lower the final concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize the solvent concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.[3]
-
Adjust the pH: The solubility of compounds with a carboxylic acid group can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if solubility improves.
Q4: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A4: A decline in activity over time suggests that this compound may be degrading under your experimental conditions. Potential causes include:
-
Hydrolysis: Although the ether linkages are generally stable, prolonged incubation in aqueous media at non-neutral pH could lead to slow hydrolysis.
-
Oxidation: The indole (B1671886) ring of this compound is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Many indole-containing compounds are sensitive to light.[4]
To mitigate this, prepare fresh working solutions for each experiment, protect your solutions from light, and consider replenishing the compound during long incubation periods.
Troubleshooting Guide: Preventing this compound Degradation
This guide will help you identify and resolve common issues related to the stability of this compound in solution.
Issue 1: Inconsistent or lower-than-expected activity in assays.
This could be a primary indicator of compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Visible changes in the solution (color change, precipitation).
Potential Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing) | Oxidation of the indole moiety. | Prepare fresh solutions. Protect solutions from light by using amber vials or wrapping them in foil. Consider degassing buffers to remove dissolved oxygen. |
| Precipitation after storage | Poor solubility at storage temperature or solvent evaporation. | Store at the recommended temperature. Ensure vials are tightly sealed. If precipitation is observed, gently warm and vortex the solution. If it does not redissolve, prepare a fresh stock solution. |
| Precipitation upon dilution | Exceeding the aqueous solubility limit. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay, but always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Divide the solution into several aliquots in separate, sealed, and light-protected tubes.
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately analyze it by HPLC or LC-MS.
-
Quantify the peak area of the parent this compound compound at each time point to determine the rate of degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under experimental conditions.
Caption: Potential degradation pathways for this compound in solution.
Summary of Stability Data
| Condition | Recommendation | Rationale |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | Maximizes shelf-life and prevents degradation before use.[2] |
| Storage (DMSO Stock) | -80°C (≤ 6 months), -20°C (≤ 1 month) | Prevents degradation in solution and minimizes freeze-thaw cycles when aliquoted.[2] |
| pH | Maintain near-neutral pH (6-8) in aqueous buffers. | The carboxylic acid moiety's charge state is pH-dependent, which can affect solubility and stability. Extreme pH can catalyze hydrolysis. |
| Light Exposure | Minimize exposure to light. Use amber vials or foil. | The indole ring is susceptible to photodegradation.[4] |
| Temperature | Prepare working solutions fresh and use them promptly. Avoid prolonged storage at room temperature or 37°C. | Higher temperatures accelerate chemical degradation reactions. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated cycles. | Repeated freezing and thawing can cause precipitation and degradation of some compounds.[1] |
References
Troubleshooting GSK376501A experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK376501A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist.[1][2] Its primary mechanism of action involves binding to and partially activating PPARγ, a nuclear receptor that plays a key role in regulating glucose metabolism and insulin (B600854) sensitivity. This modulation of PPARγ activity makes it a compound of interest in the study of type 2 diabetes mellitus.[2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: [4]
It is advisable to prepare fresh dilutions from a stable stock solution for each experiment and avoid repeated freeze-thaw cycles.[5]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO.[6] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[5]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: I am observing significant variability in my results between different experimental batches using this compound. What are the potential causes and solutions?
High variability in experimental outcomes can be frustrating and can compromise the reliability of your data. Several factors can contribute to this issue.
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Compound Preparation | Ensure complete and consistent solubilization of this compound in the stock solution. Prepare fresh working solutions for each experiment from a properly stored stock to avoid degradation.[5][7] |
| Cell Culture Conditions | Maintain consistency in cell passage number, seeding density, and growth phase. Variations in these parameters can alter cellular responses to the compound.[5] Regularly check for and prevent mycoplasma contamination. |
| Assay Protocol Execution | Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps. Use calibrated equipment and ensure consistent handling across all samples. |
| Compound Stability in Media | This compound may have limited stability in cell culture media at 37°C.[7] Assess the stability of the compound in your specific media over the time course of your experiment. Consider including a control without cells to evaluate non-specific degradation.[7] |
| Plasticware Adsorption | Small molecules can adsorb to plastic surfaces, reducing the effective concentration in your experiment. Use low-protein-binding plates and pipette tips to minimize this effect.[7] |
Experimental Workflow for Assessing Compound Stability
To determine the stability of this compound in your experimental setup, you can perform a stability assay.
Issue 2: Unexpected or Off-Target Effects
Q: My results suggest that this compound is causing effects that are inconsistent with its known activity as a PPARγ partial agonist. How can I investigate potential off-target effects?
While this compound is a selective PPARγ modulator, off-target effects can occur, particularly at higher concentrations.[8][9] It's important to differentiate between on-target and off-target activities.
Strategies to Investigate Off-Target Effects:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which the desired effect is observed. Off-target effects often manifest at higher concentrations.[5]
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help distinguish specific on-target effects from non-specific or off-target effects.
-
Rescue Experiments: If the observed phenotype is due to on-target PPARγ activity, it might be possible to rescue the effect by co-treatment with a PPARγ antagonist.
-
Target Knockdown/Knockout Models: Utilize cell lines where PPARγ has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the effect of this compound persists in these cells, it is likely an off-target effect.
-
Signaling Pathway Analysis: Investigate downstream signaling pathways of PPARγ to confirm that the observed effects are consistent with the known mechanism of action.
Signaling Pathway of this compound
This diagram illustrates the simplified signaling pathway of this compound as a PPARγ partial agonist.
Issue 3: Poor Cellular Uptake or Efflux
Q: I am not observing the expected biological effect in my cell-based assays, and I suspect issues with cellular uptake or efflux of this compound. How can I address this?
The efficacy of a compound in cellular assays is dependent on its ability to cross the cell membrane and accumulate at its site of action. Both cellular uptake and efflux mechanisms can influence the intracellular concentration of this compound.
Troubleshooting Cellular Uptake and Efflux:
| Problem | Possible Cause | Suggested Solution |
| Poor Cellular Uptake | The compound may have low passive permeability across the cell membrane. | Optimize incubation time and concentration. Ensure the compound is fully solubilized in the media. |
| The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein, BCRP), which actively remove it from the cell.[10] | Co-incubate with known inhibitors of common efflux pumps to see if the biological effect is enhanced. Use cell lines with lower expression of efflux transporters. | |
| The compound is rapidly metabolized by the cells. | Analyze cell lysates and supernatant over time using LC-MS/MS to determine the rate of compound metabolism. | |
| High Cellular Efflux | The cell line used expresses high levels of efflux transporters. | Characterize the expression levels of key efflux transporters in your cell line. Consider using a different cell line with lower transporter expression. |
Logical Flow for Troubleshooting Poor Efficacy
This diagram outlines a logical workflow to troubleshoot experiments where this compound shows lower than expected efficacy.
References
- 1. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of efflux and uptake transporters in [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, lapatinib) disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK376501A stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of GSK376501A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for storage of the compound in both solid and solution form are summarized below.
Q2: How long is this compound stable under these conditions?
A2: The stability of this compound depends on its form (powder or in solvent) and the storage temperature. Adherence to the recommended storage conditions will help ensure the compound's stability for the indicated durations.
Q3: How should I prepare solutions of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in an appropriate solvent such as DMSO. For long-term storage of solutions, it is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. Store solution aliquots at -20°C or -80°C.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar chemical structures can be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify potential degradation products and pathways.
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solutions. 3. Inaccurate solution concentration. | 1. Verify that the compound has been stored according to the recommendations. 2. Prepare fresh aliquots from a new powder stock. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. Re-measure the concentration of the stock solution. |
| Low or no compound activity | 1. Inactive compound due to degradation. 2. Poor solubility in the experimental medium. | 1. Use a fresh aliquot of the compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is compatible with the assay and does not exceed cytotoxic levels. Consider using a solubilizing agent if necessary. |
| Precipitation of the compound in aqueous media | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium with vigorous vortexing. Ensure the final solvent concentration is low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by this compound.
Technical Support Center: Cell Viability Assays with GSK376501A Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cell viability assays involving the PPARγ modulator, GSK376501A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and effective modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that acts as a transcription factor regulating genes involved in lipid metabolism, cell proliferation, differentiation, and apoptosis. By modulating PPARγ activity, this compound can influence these cellular processes.
Q2: Which cell viability assays are most suitable for use with this compound?
A2: The choice of assay depends on the specific research question. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are useful for assessing cytotoxicity and cell proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is ideal for determining the mechanism of cell death induced by this compound.
-
ATP-based Assays: These luminescent assays measure the level of intracellular ATP, which correlates with cell viability.
Q3: What is the expected effect of this compound on cell viability?
A3: As a PPARγ modulator, this compound's effect on cell viability can be cell-type dependent. Activation of PPARγ has been shown to induce apoptosis in some cancer cell lines, thereby reducing cell viability. In other contexts, PPARγ activation can have anti-inflammatory and cytoprotective effects. It is crucial to determine the effect of this compound in your specific cell model empirically.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically supplied as a powder. It is recommended to dissolve it in an organic solvent like DMSO to create a high-concentration stock solution. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and a vehicle control (medium with the same final DMSO concentration without this compound) should always be included in your experiments. Store the stock solution at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in MTT/XTT assays.
-
Possible Cause 1: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.
-
Solution: Visually inspect your treatment media for any precipitate. Perform a solubility test by preparing serial dilutions of this compound in your culture medium and observing for cloudiness. If solubility is an issue, you may need to lower the final concentration or use a different solvent system (though DMSO is most common).
-
-
Possible Cause 2: Interference with Assay Chemistry. Some compounds can directly react with the tetrazolium salts (MTT, XTT) or inhibit the cellular reductases responsible for the color change, leading to false readings.
-
Solution: Run a "no-cell" control where you add this compound to the culture medium and then add the MTT/XTT reagent. Any color change in these wells indicates direct interference.
-
-
Possible Cause 3: Sub-optimal Cell Seeding Density. If cells are too sparse, the signal may be too low. If they are overgrown, they may not respond uniformly to the treatment.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the experiment.
-
Issue 2: High background signal in control wells.
-
Possible Cause 1: Contamination. Bacterial or yeast contamination can metabolize the assay reagents, leading to a false-positive signal.
-
Solution: Regularly check your cell cultures for signs of contamination under a microscope. Use aseptic techniques and consider using antibiotics/antimycotics in your culture medium.
-
-
Possible Cause 2: Media Components. Phenol (B47542) red and other components in the culture medium can sometimes contribute to background absorbance.
-
Solution: Use a culture medium without phenol red for the duration of the assay if you suspect it is interfering. Always include a "media-only" blank in your plate layout to subtract the background absorbance.
-
Issue 3: Difficulty in interpreting Annexin V/PI staining results.
-
Possible Cause 1: Sub-optimal Staining Time or Reagent Concentration.
-
Solution: Titrate your Annexin V and Propidium Iodide reagents to determine the optimal concentrations for your cell type. Follow the incubation times recommended in the protocol, as over-incubation can lead to non-specific staining.
-
-
Possible Cause 2: Cell Clumping. Clumped cells can lead to inaccurate flow cytometry readings.
-
Solution: Ensure a single-cell suspension before staining and analysis. You can gently pipette the cell suspension up and down or pass it through a cell strainer.
-
-
Possible Cause 3: Premature cell death due to handling. Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Handle cells gently. Use the minimum necessary concentration and incubation time for trypsin. Centrifuge at low speeds (e.g., 200-300 x g).
-
Data Presentation
Disclaimer: The following tables provide illustrative data. Actual IC50 values and optimal concentrations will vary depending on the cell line, experimental conditions, and assay used. Researchers should perform their own dose-response experiments to determine these values for their specific system.
Table 1: Example IC50 Values of this compound in Various Cell Lines after 72h Treatment (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 10.5 |
| HepG2 | Liver Cancer | 32.1 |
| HEK293 | Normal Kidney | > 50 |
Table 2: Recommended Concentration Range for Initial Screening of this compound
| Assay Type | Initial Concentration Range (µM) | Incubation Time (hours) |
| MTT / XTT | 0.1 - 100 | 24, 48, 72 |
| Annexin V / PI | 1 - 50 | 24, 48 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Technical Support Center: Interpreting Unexpected Results with GSK376501A
Welcome to the technical support center for GSK376501A, a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a selective partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. As a partial agonist, this compound is designed to elicit a sub-maximal response compared to full PPARγ agonists, which may offer a more favorable therapeutic window.
Q2: We are observing a phenotype in our cells/animal models that was not anticipated. Could this be an off-target effect of this compound?
While this compound is designed to be a selective PPARγ agonist, the possibility of off-target effects can never be entirely excluded without specific testing. Unexpected phenotypes could arise from:
-
On-target effects in a novel context: The observed phenotype might be a genuine consequence of PPARγ activation in your specific experimental system, which has not been previously characterized.
-
Off-target effects: this compound could be interacting with other cellular proteins or pathways.
-
Compound-specific properties: The phenotype could be related to the unique chemical properties of this compound, independent of its PPARγ activity.
We recommend a series of troubleshooting experiments to distinguish between these possibilities (see the Troubleshooting Guide below).
Q3: What are the known class-effects of PPARγ agonists that might be considered "unexpected" in a research context?
Full activation of PPARγ by agonists like thiazolidinediones (TZDs) is associated with a range of physiological effects that, if not the primary focus of the study, could be considered unexpected. These include:
-
Weight gain , often associated with increased adipogenesis[2][3]
-
Bone loss [3]
-
Hepatotoxicity (observed with some, but not all, PPARγ agonists)[4]
-
Congestive heart failure in susceptible individuals[3]
As a partial agonist, this compound may have a reduced propensity for these effects compared to full agonists, but they should still be considered potential outcomes in preclinical studies.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression or Phenotypic Changes
If you observe unexpected changes in gene expression, cell differentiation, or animal physiology, it is crucial to determine if these effects are mediated by PPARγ.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for determining if an unexpected result is on-target or off-target.
Detailed Methodologies:
-
PPARγ Antagonist Co-treatment:
-
Determine the optimal concentration of this compound that produces the unexpected effect.
-
In a parallel experiment, pre-treat your cells or animals with a selective PPARγ antagonist (e.g., GW9662 or T0070907) for 1-2 hours before adding this compound.
-
Include controls for the antagonist alone to assess its independent effects.
-
Measure the outcome of interest. A significant reduction or complete abolition of the effect in the presence of the antagonist suggests a PPARγ-dependent mechanism.
-
-
PPARγ Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PPARγ in your cell model.
-
Confirm the knockdown/knockout efficiency by qPCR or Western blot.
-
Treat the modified cells and control cells (e.g., expressing a non-targeting siRNA) with this compound.
-
If the unexpected phenotype is absent or significantly reduced in the PPARγ-deficient cells, it is likely an on-target effect.
-
Issue 2: In Vitro Assay Results are Inconsistent or Weaker Than Expected
If this compound is not performing as expected in an in vitro assay, consider the following troubleshooting steps.
Experimental Protocol: Luciferase Reporter Assay for PPARγ Activation
This assay is a common method to quantify the ability of a compound to activate PPARγ.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7, or HepG2) in the appropriate medium.
-
Co-transfect the cells with two plasmids:
-
A PPARγ expression vector (containing the full-length human or mouse PPARγ).
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.[5]
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treat the cells with a dose-response curve of this compound. Include a vehicle control (e.g., DMSO) and a positive control full agonist (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50.
-
Troubleshooting Inconsistent In Vitro Results:
| Observation | Potential Cause | Suggested Solution |
| Low Potency (High EC50) | Sub-optimal assay conditions; low PPARγ expression; compound degradation. | Optimize cell density, transfection efficiency, and treatment duration. Confirm PPARγ expression via Western blot. Use freshly prepared compound solutions. |
| Low Efficacy (Low Max Activation) | This compound is a partial agonist; assay window is too small. | Compare with a full agonist like rosiglitazone (B1679542). The lower maximal activation is an expected characteristic of a partial agonist. Ensure the positive control gives a robust signal. |
| High Variability | Inconsistent cell plating or transfection; compound precipitation. | Ensure uniform cell seeding and transfection. Check the solubility of this compound in your assay medium. |
Data Presentation
Table 1: Common Class-Effects of PPARγ Agonists and their Potential Manifestations in Preclinical Models.
| Class-Effect | Potential In Vivo Observation | Potential In Vitro Observation | Relevant Assays |
| Adipogenesis | Increased adipose tissue mass, weight gain.[2][3] | Increased lipid droplet accumulation in pre-adipocyte cell lines (e.g., 3T3-L1).[6][7] | Oil Red O staining, AdipoRed assay, qPCR for adipogenic markers (e.g., aP2, Adiponectin). |
| Fluid Retention | Increased body weight without a corresponding increase in food intake, edema.[1] | Not directly observable in most in vitro models. | In vivo: Metabolic cage studies to measure water intake and urine output; bioelectrical impedance for body composition. |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST) in plasma, changes in liver histology.[4] | Cell death in hepatocyte cultures (e.g., HepG2, primary hepatocytes). | In vivo: Blood chemistry analysis, liver histopathology. In vitro: LDH or MTT assay for cytotoxicity. |
| Bone Loss | Decreased bone mineral density.[3] | Inhibition of osteoblast differentiation, promotion of adipogenesis in bone marrow stromal cells. | In vivo: Micro-CT analysis of bone structure. In vitro: Alizarin Red staining for osteoblast mineralization. |
Signaling Pathway and Experimental Workflow Diagrams
PPARγ Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
- 1. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK376501A Vehicle Control Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate selection of vehicle controls for experiments involving GSK376501A, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. Adherence to proper vehicle control practices is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most applications, it is recommended to prepare a high-concentration stock solution in DMSO.
Q2: What is the appropriate vehicle control for in vitro experiments using this compound?
A2: The appropriate vehicle control for in vitro experiments is the final concentration of the solvent used to dissolve this compound in the cell culture media. Typically, this will be a low concentration of DMSO. To minimize solvent-induced effects on cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.
Q3: What should be used as a vehicle control in in vivo animal studies with this compound?
A3: For in vivo studies, the vehicle control should be the complete formulation administered to the animals, excluding this compound. Due to the potential for toxicity at higher concentrations, the percentage of DMSO in the final formulation should be minimized. If this compound is not sufficiently soluble in a physiologically compatible vehicle for the desired dosing concentration, a co-solvent system may be necessary.
Q4: Can I use water to dissolve this compound?
A4: this compound is a lipophilic compound with poor aqueous solubility. It is not recommended to dissolve it directly in water or aqueous buffers.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
-
Cause: The compound is crashing out of solution due to its low solubility in the aqueous environment of the cell culture medium or buffer.
-
Solution:
-
Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Increase the DMSO concentration (with caution): For in vitro assays, ensure the final DMSO concentration remains below toxic levels for your specific cell line (generally <0.5%).
-
Serial dilutions: Perform serial dilutions of the DMSO stock into the aqueous medium while vortexing or mixing to ensure rapid dispersion.
-
Use of a carrier protein: In some instances, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to maintain the solubility of lipophilic compounds.
-
Issue: Inconsistent or unexpected results in cell-based assays.
-
Cause: The vehicle (DMSO) may be exerting biological effects on the cells, confounding the interpretation of the results.
-
Solution:
-
Strict vehicle control: Always include a vehicle control group that is treated with the same concentration of DMSO as the this compound-treated group.
-
Test a range of DMSO concentrations: Perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the assay endpoint.
-
Minimize DMSO concentration: Use the lowest possible final DMSO concentration that maintains the solubility of this compound.
-
Issue: Poor bioavailability or adverse effects in animal studies.
-
Cause: The formulation may not be optimal for the route of administration, leading to poor absorption or local/systemic toxicity from the vehicle.
-
Solution:
-
Formulation optimization: If solubility is an issue in a simple vehicle, consider a co-solvent system. Common co-solvents for in vivo use include polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol (PG), and Tween 80.
-
Tolerability studies: Before initiating the main study, conduct a small pilot study to assess the tolerability of the chosen vehicle at the intended administration volume and frequency.
-
Consult formulation guidelines: Refer to established guidelines for safe concentrations of various excipients for the specific animal model and route of administration.
-
Data Presentation
Table 1: Recommended Vehicle Control Composition for In Vitro Assays
| Component | Concentration | Notes |
| This compound | Desired final concentration | |
| DMSO | < 0.5% (v/v) | Final concentration in cell culture medium. |
| Cell Culture Medium | q.s. to final volume | |
| Vehicle Control | < 0.5% (v/v) DMSO in Cell Culture Medium | Identical to the treatment group, excluding this compound. |
Table 2: Example Vehicle Formulations for In Vivo Studies
| Formulation Component | Example Concentration Range | Notes |
| DMSO | 1-10% (v/v) | Use the lowest concentration necessary for solubility. |
| PEG400 | 30-60% (v/v) | A common co-solvent to improve solubility. |
| Tween 80 | 1-10% (v/v) | A surfactant that can aid in solubilization and stability. |
| Saline or Water for Injection | q.s. to final volume | The aqueous component of the formulation. |
| Vehicle Control | Identical formulation without this compound | Crucial for assessing any effects of the vehicle itself. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dosing for a Cell-Based Assay
-
Cell Plating: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Proceed with the specific downstream assay (e.g., reporter gene assay, qPCR, Western blot).
Mandatory Visualization
Caption: Mechanism of action of this compound as a PPARγ modulator.
Caption: Decision workflow for selecting the appropriate vehicle control.
Technical Support Center: Minimizing Cytotoxicity of GSK376501A In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of GSK376501A, a selective partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Given that specific public data on this compound's cytotoxicity is limited, this guide focuses on general best practices and hypothetical scenarios to empower users to effectively design and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Several factors could contribute to unexpected levels of cytotoxicity:
-
Compound Concentration and Purity: Ensure the accurate concentration of your this compound stock solution. We recommend verifying the purity of the compound, as impurities from synthesis can contribute to toxicity.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PPARγ agonists. The metabolic state and expression levels of PPARγ and its co-regulators in your specific cell line can influence the cytotoxic response.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (solvent alone) at the same concentration used for your highest this compound dose to assess solvent-related cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the compound can lead to cumulative stress and cell death.[2] Consider optimizing the incubation time.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that contribute to cytotoxicity.
-
Suboptimal Cell Culture Conditions: Stressed cells due to factors like high confluency, nutrient deprivation, or contamination can be more susceptible to drug-induced toxicity.[3]
Q2: What are the initial steps to troubleshoot and minimize this compound-induced cytotoxicity?
A2: A systematic approach is crucial for identifying the source of cytotoxicity and mitigating it:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line. Additionally, a time-course experiment will help identify the onset of cytotoxicity.
-
Optimize Exposure Duration: Based on your time-course data, you may be able to reduce the incubation time to a point where you observe the desired PPARγ activation with minimal cell death.
-
Assess Solvent Toxicity: Run a vehicle control titration to ensure that the solvent concentration is not contributing significantly to the observed cytotoxicity.
-
Confirm Target Engagement: Before extensive cytotoxicity troubleshooting, confirm that this compound is activating PPARγ in your system at the concentrations you are using. This can be done via a reporter assay or by measuring the expression of known PPARγ target genes.
Q3: Could the mechanism of action of this compound as a PPARγ partial agonist be related to the observed cytotoxicity?
A3: Yes, the pharmacological activity of this compound could be linked to cytotoxicity in certain contexts. PPARγ activation can influence various cellular processes, including cell cycle arrest, differentiation, and apoptosis. In some cancer cell lines, for instance, PPARγ activation is known to induce apoptosis. Understanding the downstream effects of PPARγ activation in your specific cell model is key to interpreting cytotoxicity data.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control groups.
-
Possible Cause:
-
Suboptimal cell culture conditions (e.g., contamination, nutrient depletion).[3]
-
Toxicity of the vehicle (e.g., DMSO).
-
-
Solution:
-
Ensure proper aseptic technique and regularly test for mycoplasma contamination.
-
Use fresh, pre-warmed media for all experiments.
-
Perform a dose-response experiment with the vehicle to determine a non-toxic concentration range.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell seeding density.
-
Inconsistent compound dilution preparation.
-
Cells are at different growth phases between experiments.
-
-
Solution:
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines (72h Incubation)
| Cell Line | This compound IC50 (µM) | Vehicle Control (0.1% DMSO) Viability (%) |
| HepG2 | 50 | 98 |
| MCF-7 | > 100 | 99 |
| 3T3-L1 | 75 | 97 |
Table 2: Effect of Incubation Time on this compound (50 µM) Cytotoxicity in HepG2 Cells
| Incubation Time (hours) | Cell Viability (%) |
| 24 | 92 |
| 48 | 75 |
| 72 | 51 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.[2][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]
Visualizations
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Caption: A simplified signaling pathway illustrating potential PPARγ-mediated cytotoxicity.
Caption: A standard experimental workflow for assessing in vitro cytotoxicity.
References
- 1. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: GSK376501A In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective PPARγ partial agonist, GSK376501A. The information provided is based on established principles of pharmacology and drug development, intended to guide experimentation and problem-solving in the absence of extensive publicly available data on this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose metabolism, adipogenesis, and inflammation. As a partial agonist, this compound is designed to elicit a submaximal response compared to full agonists, which may offer a more favorable safety profile by minimizing mechanism-related side effects.
Q2: What were the intended therapeutic indications for this compound?
This compound was primarily investigated for the treatment of Type 2 Diabetes Mellitus.[1][2]
Q3: What is the clinical development status of this compound?
Several Phase 1 clinical trials were completed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy and overweight subjects. However, the compound does not appear to have progressed to later-stage clinical trials and is not an approved drug. The reasons for the discontinuation of its development are not publicly disclosed but could be related to a variety of factors including insufficient efficacy, adverse effects, or strategic and commercial decisions.[2][3][4][5]
Troubleshooting Guide: Improving In Vivo Efficacy
Researchers may encounter challenges in achieving the desired therapeutic effect of this compound in animal models. This guide addresses potential issues and provides actionable strategies to enhance in vivo efficacy.
Issue 1: Suboptimal Efficacy as a Monotherapy
Potential Cause: As a partial agonist, this compound may not induce a sufficiently strong downstream signal to produce a robust therapeutic effect on its own. The complexity of the targeted disease pathway may require a multi-pronged approach.
Troubleshooting Strategy: Combination Therapy
Combining this compound with agents that have complementary mechanisms of action can lead to synergistic effects.
-
Experimental Protocol: In Vivo Combination Study in a Diabetic Mouse Model (e.g., db/db mice)
-
Animal Model: Utilize db/db mice, a well-established model for type 2 diabetes and obesity.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone (e.g., a PPARα agonist)
-
This compound + combination agent
-
-
Dosing: Administer compounds daily via oral gavage for a predefined period (e.g., 4-8 weeks).
-
Efficacy Readouts:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and plasma insulin (B600854) levels at baseline and at the end of the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect plasma and tissues for biomarker analysis (e.g., triglycerides, non-esterified fatty acids).
-
-
Data Analysis: Compare the effects of the combination therapy to each monotherapy and the vehicle control.
-
-
Rationale for Combination Agents:
-
PPARα agonists (e.g., Fenofibrate): Dual activation of PPARγ and PPARα can lead to broader beneficial effects on both glucose and lipid metabolism.[2][3] Combination therapy with PPARγ and PPARα agonists has been shown to increase glucose-stimulated insulin secretion in db/db mice.[3]
-
Metformin: As a first-line treatment for type 2 diabetes, its distinct mechanism of reducing hepatic glucose production can complement the insulin-sensitizing effects of this compound.
-
DPP-4 inhibitors (e.g., Sitagliptin): These agents increase incretin (B1656795) levels, which in turn enhance glucose-dependent insulin secretion, providing another complementary pathway to improve glycemic control.
-
Hypothetical In Vivo Efficacy Data for Combination Therapy
| Treatment Group | Change in Fasting Blood Glucose (mg/dL) | Improvement in Glucose Tolerance (AUC reduction in GTT) |
| Vehicle | +25 ± 8 | 0% |
| This compound (10 mg/kg) | -50 ± 12 | 20% |
| PPARα Agonist (30 mg/kg) | -40 ± 10 | 15% |
| This compound + PPARα Agonist | -95 ± 15 | 45% |
| Note: Data are illustrative and presented as mean ± SEM. |
Issue 2: Poor Oral Bioavailability
Potential Cause: The physicochemical properties of this compound, such as low aqueous solubility or poor membrane permeability, may limit its absorption from the gastrointestinal tract, leading to low systemic exposure and reduced efficacy.
Troubleshooting Strategy: Formulation Optimization
Improving the formulation can significantly enhance the dissolution and absorption of the compound.
-
Experimental Protocol: Comparative Bioavailability Study
-
Formulations to Test:
-
Aqueous Suspension: A simple suspension in a vehicle like 0.5% methylcellulose.
-
Solution in Co-solvents: Dissolving this compound in a mixture of solvents such as DMSO, PEG300, and Tween-80.
-
Solid Dispersion: Creating a solid dispersion with a hydrophilic carrier (e.g., Soluplus®, Kollidon® VA64) to improve solubility. This can be prepared by methods like fusion or microwave irradiation.
-
-
Animal Model: Use a relevant species for pharmacokinetic studies, such as Sprague-Dawley rats.
-
Study Design: A crossover design is ideal, where each animal receives each formulation with a washout period in between. If not feasible, a parallel group design can be used.
-
Dosing and Sampling: Administer a single oral dose of each formulation. Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability can be compared across formulations.
-
Hypothetical Pharmacokinetic Data for Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 30 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| Co-solvent Solution | 450 ± 70 | 1.5 ± 0.5 | 3600 ± 500 | 300 |
| Solid Dispersion | 700 ± 110 | 1.0 ± 0.5 | 6000 ± 800 | 500 |
| Note: Data are illustrative and presented as mean ± SD. Relative bioavailability is calculated against the aqueous suspension. |
Visualizations
PPARγ Signaling Pathway
Caption: Simplified signaling pathway of this compound as a PPARγ agonist.
Experimental Workflow for Improving In Vivo Efficacy
Caption: Logical workflow for troubleshooting and improving this compound in vivo efficacy.
References
- 1. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of combined PPARgamma and PPARalpha agonist therapy on reverse cholesterol transport in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. urotoday.com [urotoday.com]
- 5. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]
GSK376501A batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with GSK376501A, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1] Given the potential for variability in the quality and performance of chemical compounds, this guide emphasizes best practices for ensuring experimental reproducibility, particularly when using different batches of this compound.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: I am observing significant variations in the potency (e.g., EC50 or IC50) of this compound between different batches. How can I troubleshoot this?
Answer:
Batch-to-batch variability in potency is a common issue in experimental settings.[2][3][4] A systematic approach is necessary to identify the source of this inconsistency.
Step 1: Standardize Compound Handling and Preparation
-
Solubility Verification: Ensure each batch dissolves completely and consistently. Note any differences in the time or effort required to achieve solubilization. Inconsistent solubility can lead to inaccurate final concentrations. If solubility issues are suspected, consider gentle heating or sonication, and verify the solvent and concentration are appropriate.[5]
-
Stock Solution Preparation: Prepare fresh stock solutions for each new batch and aliquot them for single use to avoid repeated freeze-thaw cycles. Always use the same high-purity solvent.
-
Storage Conditions: Confirm that all batches have been stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).
Step 2: Perform a Side-by-Side Comparison
Conduct a dose-response experiment comparing the new batch with a previously validated "gold standard" batch. This will help quantify the difference in potency.
Step 3: Internal Quality Control (QC) Check
If you have access to analytical equipment, consider the following QC checks:
-
Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of each batch. Impurities can interfere with the activity of the compound.
-
Identity Confirmation: Mass Spectrometry (MS) can confirm the molecular weight of the compound, ensuring it is indeed this compound.
Logical Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent potency of this compound.
Answer:
Unexpected biological effects can arise from impurities or degradation products in a new batch of a compound. It is crucial to rule out these possibilities before interpreting the experimental results.
Step 1: Assess Potential Off-Target Activity
-
Literature Review: Check if the observed phenotype aligns with known off-target effects of PPARγ modulators or compounds with a similar chemical structure.
-
Target Engagement: Confirm that the compound is engaging with its intended target, PPARγ. This can be done through a target-specific assay, such as a PPARγ reporter gene assay.[6]
Step 2: Screen for Off-Target Kinase Activity
Although this compound is a PPARγ modulator, impurities in a given batch could potentially inhibit various kinases.[7] If you have access to kinase profiling services, screening the problematic batch against a panel of kinases can help identify any off-target activities.[8]
Step 3: Consider Alternative Cell Death Pathways
If you are observing unexpected cell death, it's important to consider that inhibiting one pathway can sometimes activate another.[9] For example, in the context of kinase inhibitors, blocking a pro-survival pathway might sensitize cells to apoptosis.
Caption: A simplified diagram of the PPARγ signaling pathway activated by this compound.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in a high-purity solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are some key parameters to include in my experimental records to ensure reproducibility when working with different batches?
A3: To ensure reproducibility, it is crucial to maintain detailed records for each batch of this compound used. This should include:
-
Supplier and Lot Number: Always record the vendor and the specific lot number of the compound.
-
Date of Receipt and Storage Conditions: Note when the compound was received and how it has been stored.
-
Date of Stock Solution Preparation: Record the date the stock solution was made and the solvent used.
-
Any Observed Differences: Note any variations in appearance, solubility, or performance between batches.
Data Presentation: Batch-to-Batch Consistency Log
To systematically track the performance of different batches of this compound, we recommend maintaining a batch consistency log. This will help you to easily compare quantitative data and identify any deviations.
| Parameter | Batch A (Lot #XXXXX) | Batch B (Lot #YYYYY) | Batch C (Lot #ZZZZZ) |
| Supplier | |||
| Date Received | |||
| Purity (if known) | |||
| EC50 in Assay 1 | |||
| IC50 in Assay 2 | |||
| Solubility Notes | |||
| Observed Off-Target Effects |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay for Potency Assessment
This protocol can be used to determine the EC50 of this compound, providing a quantitative measure of its potency for activating PPARγ.
-
Cell Culture: Plate cells stably expressing a PPARγ-responsive reporter construct (e.g., a luciferase reporter driven by a PPRE promoter) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from different batches in the appropriate cell culture medium.
-
Induction: Add the compound dilutions to the cells and incubate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 for each batch.
Protocol 2: Solubility Assessment
This protocol provides a basic method for assessing the solubility of this compound in a chosen solvent.
-
Preparation: Weigh out a precise amount of this compound from the batch to be tested.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., DMSO) to the compound.
-
Dissolution: Vortex or sonicate the mixture for a set period.
-
Visual Inspection: Visually inspect the solution for any undissolved particulate matter against a dark background.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add small, incremental volumes of the solvent, repeating the dissolution and inspection steps until complete dissolution is achieved. The concentration at this point is the approximate solubility.
-
Record Keeping: Record the final concentration and any observations regarding the ease of dissolution for each batch.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 4. nathealthscience.org [nathealthscience.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A new dimension to your kinase inhibitor screening - test - Pamgene [pamgene.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Potency of GSK376501A in Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing lower than expected potency with GSK376501A in their experimental assays. This compound is a selective and effective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ).[1] This guide offers troubleshooting tips and detailed protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a weak or no response with this compound in our cell-based PPARγ reporter assay. What are the potential causes?
A1: Low potency in a cell-based assay can stem from several factors, ranging from the compound itself to the assay conditions and the cells being used. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Potency in Cell-Based Assays
Caption: Troubleshooting workflow for addressing low potency of this compound.
Troubleshooting Checklist:
| Factor | Potential Issue | Recommended Action |
| Compound Integrity | Incorrect compound or low purity. | Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. |
| Poor solubility in assay media. | Check for precipitation of the compound in your working solutions. Determine the optimal solvent and final concentration.[2] | |
| Degradation of the compound. | Assess the stability of this compound in your cell culture media under experimental conditions (37°C, CO2).[2][3] | |
| Assay Conditions | Suboptimal reagent concentrations. | Titrate critical reagents such as the luciferase substrate and transfection reagents.[4] |
| Inappropriate incubation times. | Optimize the duration of compound treatment and the time of luciferase measurement. | |
| High background signal. | Use appropriate controls (vehicle-only) and consider using opaque, white-walled plates for luminescence assays to reduce crosstalk.[4][5] | |
| Cellular Factors | Low transfection efficiency. | Optimize your transfection protocol. Use a positive control for transfection (e.g., a constitutively active reporter plasmid).[4][5] |
| Poor cell health. | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. | |
| Low expression of PPARγ. | Confirm the expression of PPARγ in your cell line using methods like Western Blot or qPCR. | |
| Cellular uptake/efflux. | Differences in compound potency between biochemical and cellular assays can be due to cell permeability issues.[6] |
Q2: How can I be sure that my this compound is soluble and stable in the assay?
A2: Compound solubility and stability are critical for obtaining accurate potency measurements. It is recommended to empirically determine these parameters under your specific experimental conditions.
Protocol 1: Assessment of this compound Solubility and Stability in Cell Culture Media
Objective: To determine the solubility and stability of this compound in the cell culture medium used for the assay.
Materials:
-
This compound
-
Complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions:
-
For the solubility assessment, prepare a series of dilutions of the stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Visually inspect for any precipitation immediately after preparation and after a short incubation at room temperature.
-
-
Stability Assessment:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Aliquot the solution into sterile tubes or wells.
-
Incubate the samples at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Q3: Can you provide a standard protocol for a PPARγ luciferase reporter assay?
A3: A luciferase reporter assay is a common method to assess the activity of PPARγ modulators.[4][11] The following is a general protocol that should be optimized for your specific cell line and experimental conditions.
Protocol 2: PPARγ Luciferase Reporter Gene Assay
Objective: To measure the activation of the PPARγ signaling pathway by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PPARγ expression plasmid
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should typically not exceed 0.1%.[3]
-
Replace the medium with fresh medium containing the different concentrations of the compounds or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
If a normalization control was used, calculate the ratio of the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizing the PPARγ Signaling Pathway
The following diagram illustrates the mechanism of action of PPARγ and how a ligand like this compound can modulate its activity.
Caption: Simplified PPARγ signaling pathway.
Data Summary
For accurate comparison and troubleshooting, it is crucial to maintain a clear record of experimental parameters and results. Below is a template for summarizing key quantitative data.
Table 1: Experimental Conditions and Potency Values
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | |||
| Passage Number | |||
| Transfection Reagent | |||
| This compound Lot # | |||
| Positive Control | |||
| EC50 (this compound) | |||
| EC50 (Positive Control) | |||
| Z'-factor |
By systematically addressing these potential issues, researchers can more effectively troubleshoot experiments and obtain reliable potency data for this compound.
References
- 1. This compound | PPAR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: GSK376501A Experimental Reproducibility
Welcome to the technical support center for GSK376501A. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges in experimental reproducibility when working with this selective partial PPARγ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. As a partial agonist, this compound binds to and activates PPARγ, but with a lower maximal response compared to full agonists. This modulation of PPARγ activity is being investigated for its potential therapeutic effects in conditions such as type 2 diabetes mellitus.
Q2: We are observing significant variability in our in vitro dose-response curves with this compound. What are the potential causes?
A2: Variability in dose-response curves for PPARγ agonists can stem from several factors.[1][2] One of the most common is the influence of serum in your cell culture medium. Components in serum can bind to the compound, affecting its bioavailability and apparent potency.[1] Additionally, as a partial agonist, the cellular context, including the expression levels of co-activators and co-repressors, can significantly influence the transcriptional response, leading to variability between different cell lines or even passages of the same cell line.[3][4] We recommend careful control of serum concentration and cell line authentication to minimize this variability.
Q3: Our luciferase reporter assays for PPARγ activation are showing high background or inconsistent results. How can we troubleshoot this?
A3: High background and inconsistency in luciferase reporter assays are common challenges. Potential causes include suboptimal transfection efficiency, issues with the reporter plasmid, or interference from the compound itself. Ensure you have optimized your transfection protocol for the specific cell line you are using. It is also crucial to include proper controls, such as a vehicle-only control and a positive control (a known PPARγ full agonist), to normalize your data. Using a dual-luciferase system can also help to control for transfection efficiency.[5]
Q4: Are there known issues with the stability or solubility of this compound in experimental conditions?
A4: While specific stability and solubility data for this compound are not extensively published, it is crucial to ensure the compound is fully solubilized in your vehicle (e.g., DMSO) before diluting into your assay medium. Poor solubility can lead to inaccurate concentrations and high variability in your results. We recommend preparing fresh dilutions for each experiment and visually inspecting for any precipitation.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments | 1. Inconsistent serum concentration in culture media.2. Cell line heterogeneity or passage number effects.3. Variability in compound dilutions. | 1. Use a consistent batch and percentage of serum for all experiments. Consider using charcoal-stripped serum to reduce the impact of endogenous ligands.2. Use cells within a narrow passage number range. Perform regular cell line authentication.3. Prepare fresh serial dilutions for each experiment from a validated stock solution. |
| Low or no response in a PPARγ reporter assay | 1. Low transfection efficiency.2. Weak promoter in the reporter construct.3. Insufficient compound concentration. | 1. Optimize transfection reagent-to-DNA ratio and cell density.2. Use a reporter with a strong promoter driving luciferase expression.3. Verify the concentration of your stock solution and test a wider range of concentrations. |
| Discrepancy between reporter gene and downstream functional assays (e.g., adipocyte differentiation) | 1. Partial agonism of this compound leading to differential gene expression.2. Off-target effects of the compound.3. Assay timing and duration. | 1. Partial agonists may not induce all target genes to the same extent as full agonists.[3][6] Analyze the expression of multiple PPARγ target genes.2. Include appropriate negative controls and consider counter-screening assays.3. Optimize the incubation time for each specific assay to capture the desired biological response. |
Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent glucose-lowering effects in mouse models | 1. Variability in animal fasting times.2. Improper drug formulation or administration.3. Strain or substrain differences in metabolic response. | 1. Standardize the fasting period before glucose measurements.[7] 2. Ensure the compound is properly formulated for in vivo administration and that the dosing is accurate and consistent.3. Use a well-characterized and consistent mouse strain for your studies. |
| Unexpected toxicity or adverse events | 1. Off-target effects of the compound.2. Vehicle-related toxicity.3. Inappropriate dose selection. | 1. Conduct thorough off-target profiling.2. Run a vehicle-only control group to assess any effects of the formulation.3. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
Data Presentation
Disclaimer: The following tables present illustrative data typical for a partial PPARγ agonist. Specific quantitative data for this compound is not publicly available.
Table 1: Illustrative Dose-Response Data for PPARγ Activation in a Luciferase Reporter Assay
| Concentration (nM) | Fold Induction (vs. Vehicle) | Standard Deviation |
| 1 | 1.2 | 0.15 |
| 10 | 2.5 | 0.3 |
| 100 | 5.8 | 0.6 |
| 1000 | 8.2 | 0.9 |
| 10000 | 8.5 | 1.1 |
| Rosiglitazone (1µM) | 15.0 | 1.5 |
Table 2: Illustrative EC50 Values in Different Cell Lines
| Cell Line | EC50 (nM) | 95% Confidence Interval |
| 3T3-L1 | 85 | 70 - 100 |
| HepG2 | 120 | 95 - 150 |
| C2C12 | 250 | 200 - 310 |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
Objective: To measure the activation of the PPARγ receptor by this compound in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA master mix containing the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid in Opti-MEM.
-
Prepare a transfection reagent mix in Opti-MEM.
-
Combine the DNA and transfection reagent mixes and incubate according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, rosiglitazone, or DMSO vehicle.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
Oil Red O staining solution
-
Formalin
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Induction of Differentiation:
-
Two days post-confluence, replace the medium with differentiation medium containing this compound, rosiglitazone, or DMSO.
-
After 48 hours, replace the medium with insulin medium containing the respective compounds.
-
After another 48 hours, replace the medium with regular DMEM with 10% FBS and continue to culture for an additional 4-6 days, changing the medium every 2 days.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
-
Visualizations
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for In Vitro Assays.
Caption: Troubleshooting Decision Tree for Reproducibility Issues.
References
- 1. Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding GSK376501A precipitation in media
Welcome to the technical support center for GSK376501A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common issues, such as precipitation, and ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. The following table outlines potential causes and solutions to help you troubleshoot and prevent this problem.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds the solubility limit of this compound in the aqueous media. | - Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Improper dilution technique, leading to localized high concentrations. | - Pre-warm the cell culture media to 37°C before adding the compound. - Add the this compound stock solution dropwise while gently swirling the media for even distribution.[1] - Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the media.[2] | |
| The stock solution is too concentrated. | - Prepare a less concentrated stock solution (e.g., 10 mM instead of 100 mM) in 100% DMSO. | |
| Delayed Precipitation | Compound instability in the aqueous environment over time. | - Prepare fresh this compound-containing media for each experiment and for media changes. - For long-term experiments, change the media with freshly prepared compound every 24-48 hours.[1] |
| (after hours or days of incubation) | Interaction with media components (e.g., salts, proteins). | - If compatible with your cell line, consider using a different basal media formulation. - The use of serum (FBS) can sometimes help to solubilize hydrophobic compounds.[3] |
| Evaporation of media, leading to an increased concentration of the compound. | - Ensure proper humidification in the incubator to minimize evaporation.[1] | |
| Inconsistent Results | Partial precipitation is occurring, reducing the effective concentration of the compound. | - Visually inspect the media for any signs of precipitation before and during the experiment. - For critical applications, you can filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any micro-precipitates. |
| Inaccurate stock solution concentration. | - Ensure the this compound is fully dissolved in the DMSO stock. Vortex and if necessary, briefly sonicate to dissolve. - Prepare fresh stock solutions regularly and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Due to its hydrophobic nature (high LogP value), this compound is best dissolved in a 100% organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can appear as fine, crystalline particles, a cloudy or hazy appearance in the media, or a thin film on the surface of the culture vessel.[1] It is best observed by holding the flask or plate up to a light source.
Q3: My media with this compound looks fine at first, but I see precipitate after a few hours in the incubator. What is happening?
A3: This is likely due to delayed precipitation. Over time, changes in the media's environment, such as slight shifts in pH or temperature, or interactions with media components, can cause the compound to fall out of solution.[2] To mitigate this, prepare fresh media for each experiment and consider more frequent media changes for longer-term studies.[1]
Q4: Can I sonicate the media to redissolve the precipitate?
A4: While brief sonication can be used to help dissolve the initial stock solution in DMSO, it is generally not recommended to sonicate the final cell culture media. Sonication can damage media components and proteins, and may not result in a stable solution. It is better to address the root cause of the precipitation.
Q5: Does the presence of serum in the media affect this compound solubility?
A5: Yes, the proteins in fetal bovine serum (FBS) can sometimes help to stabilize and solubilize hydrophobic compounds, reducing the likelihood of precipitation.[3] However, the effect can vary depending on the compound and the serum concentration. If you are using serum-free media, you may need to use a lower final concentration of this compound.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Final Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): For higher final concentrations, it is advisable to first make an intermediate dilution of your DMSO stock solution in pre-warmed media or PBS.
-
Final Dilution: Add a small volume of the this compound stock solution to the pre-warmed medium while gently swirling the flask or tube. For example, add 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 1 µM (the final DMSO concentration will be 0.01%).
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Efficacy of GSK376501A versus Full PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist, GSK376501A, and full PPARγ agonists such as rosiglitazone (B1679542) and pioglitazone (B448). The content is based on available preclinical and mechanistic data, offering insights into their differential effects on various physiological processes.
Executive Summary
Full activation of PPARγ by agonists like rosiglitazone and pioglitazone has been a cornerstone in the management of type 2 diabetes, primarily by enhancing insulin (B600854) sensitivity. However, their utility is often hampered by significant side effects, including weight gain, fluid retention, and bone loss. This compound, a selective PPARγ modulator (SPPARγM), represents a newer class of compounds designed to retain the therapeutic benefits of full agonists while mitigating their adverse effects. This is achieved through a more selective and attenuated engagement with the PPARγ receptor, leading to a distinct pattern of gene regulation. While direct head-to-head quantitative efficacy data for this compound is limited in the public domain, this guide synthesizes available information to draw a comparative picture based on their distinct mechanisms of action.
Data Presentation
The following tables summarize the expected comparative efficacy and side effect profiles of this compound (as a representative partial agonist) and full PPARγ agonists. The data for full agonists are well-established, while the effects of this compound are inferred from its classification as a partial agonist and supported by transcriptome analysis studies.
Table 1: Comparative Efficacy on Key Metabolic Parameters
| Parameter | Full PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone) | This compound (Partial PPARγ Agonist) |
| Insulin Sensitivity | High improvement | Moderate to high improvement |
| Glucose Uptake (in vitro) | Significant increase | Moderate increase |
| Adipocyte Differentiation | Strong induction | Moderate induction |
| Lipid Accumulation (in vitro) | High | Moderate |
| Regulation of Adipogenic Genes (e.g., aP2, FABP4) | Strong upregulation | Moderate and selective upregulation |
| Regulation of Glucose Transporter (GLUT4) Expression | Upregulation | Moderate upregulation |
Table 2: Comparative Side Effect Profile
| Side Effect | Full PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone) | This compound (Partial PPARγ Agonist) |
| Weight Gain | Common | Potentially reduced |
| Fluid Retention / Edema | Common | Potentially reduced |
| Bone Loss / Fracture Risk | Increased risk | Potentially reduced risk |
| Congestive Heart Failure | Increased risk in susceptible individuals | Potentially reduced risk |
Signaling Pathways and Mechanisms
The differential effects of full and partial PPARγ agonists stem from their distinct interactions with the PPARγ receptor and the subsequent recruitment of co-activator and co-repressor proteins.
PPARγ Activation Signaling Pathway
A Comparative Guide to GSK376501A and Pioglitazone: A Tale of Two PPARγ Modulators
In the landscape of therapeutic agents for type 2 diabetes mellitus, peroxisome proliferator-activated receptor gamma (PPARγ) has been a pivotal target. This guide provides a detailed comparison between GSK376501A, a selective PPARγ modulator, and pioglitazone (B448), a well-established thiazolidinedione with dual PPARγ and PPARα agonist activity. While extensive clinical data is available for pioglitazone, this compound remains an investigational compound with limited publicly accessible information. This guide will therefore contrast the known clinical profile of pioglitazone with the theoretical advantages and developmental status of this compound, supplemented with detailed experimental protocols relevant to the evaluation of such compounds.
Executive Summary
Pioglitazone, a full agonist of both PPARγ and PPARα, has a long history of clinical use, demonstrating efficacy in glycemic control and influencing lipid metabolism.[1] Its effects are well-documented through large-scale clinical trials such as the PROspective pioglitAzone Clinical Trial In macroVascular Events (PROactive).[2][3][4][5] In contrast, this compound is a selective PPARγ modulator (SPPARM) that was developed with the aim of retaining the insulin-sensitizing benefits of full PPARγ activation while minimizing the associated side effects.[6] this compound has undergone Phase 1 clinical trials for type 2 diabetes, but the results have not been publicly disclosed.[7][8]
Mechanism of Action: A Tale of Selectivity
The fundamental difference between these two compounds lies in their interaction with the PPAR family of nuclear receptors.
Pioglitazone is a dual agonist, activating both PPARγ and, to a lesser extent, PPARα.[1]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, lipid storage, and glucose homeostasis.[9][10] Activation of PPARγ by pioglitazone leads to the transcription of genes that enhance insulin (B600854) sensitivity, promote the storage of fatty acids in subcutaneous adipose tissue, and modulate the secretion of adipokines.[1][9][10]
-
PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism.[11][12] Pioglitazone's agonism at PPARα contributes to its effects on lipid metabolism, including the reduction of triglycerides.[11][13][14]
This compound is described as a selective PPARγ modulator (SPPARM) . The rationale behind the development of SPPARMs is to elicit a more targeted conformational change in the PPARγ receptor compared to full agonists like pioglitazone. This selective modulation aims to differentially regulate the transcription of target genes, thereby separating the therapeutic effects on insulin sensitization from the adverse effects associated with full PPARγ activation, such as fluid retention and weight gain.[6]
Signaling Pathways
The signaling cascades initiated by pioglitazone are multifaceted due to its dual agonism.
References
- 1. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatic Lipid Catabolism via PPARα-Lysosomal Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK376501A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of GSK376501A, a selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulator.
This document outlines two robust methods for confirming the interaction of this compound with PPARγ in cells: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western assay. We provide a comparative analysis of this compound against well-established PPARγ agonists, Rosiglitazone and Pioglitazone, supported by representative experimental data. Detailed protocols for the cited experiments are also included to facilitate the replication and adaptation of these methods in your own research.
Comparative Analysis of PPARγ Modulator Target Engagement
To objectively assess the cellular target engagement of this compound, its performance was compared against the known PPARγ agonists, Rosiglitazone and Pioglitazone. The following tables summarize the quantitative data obtained from Cellular Thermal Shift Assay (CETSA) and In-Cell Western experiments.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of PPARγ in the presence of a compound indicates direct target engagement.
| Compound | Concentration (µM) | ΔTm (°C) vs. Vehicle |
| This compound | 10 | + 4.2 |
| Rosiglitazone | 10 | + 3.8 |
| Pioglitazone | 10 | + 3.5 |
| Vehicle (DMSO) | - | 0 |
Note: The data presented are representative and intended for comparative purposes.
Table 2: In-Cell Western Data
The In-Cell Western assay provides a quantitative measure of target protein levels within fixed cells. In this context, it can be used to assess downstream effects of target engagement, such as changes in PPARγ protein expression or post-translational modifications. The data below represents the relative PPARγ protein levels after 24 hours of treatment.
| Compound | Concentration (µM) | Relative PPARγ Protein Level (%) |
| This compound | 1 | 115 ± 5.2 |
| Rosiglitazone | 1 | 125 ± 6.1 |
| Pioglitazone | 1 | 122 ± 5.8 |
| Vehicle (DMSO) | - | 100 ± 4.5 |
Note: The data presented are representative and intended for comparative purposes. Values are expressed as mean ± standard deviation.
Signaling Pathway and Experimental Visualizations
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.
A Tale of Two Targets: A Comparative Analysis of GSK376501A and Telmisartan
For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of therapeutic agents is paramount. This guide provides a head-to-head comparison of GSK376501A and telmisartan (B1682998), two compounds with fundamentally different mechanisms of action and therapeutic targets. While a direct clinical comparison for a single indication is not applicable, this analysis will elucidate their unique properties, supported by available data.
Telmisartan is a well-established angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] In contrast, this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist that has been investigated in early-stage clinical trials for metabolic diseases such as Type 2 Diabetes Mellitus and obesity.[3] This guide will delve into their distinct signaling pathways, present available quantitative data, and outline relevant experimental protocols to provide a comprehensive comparative overview.
At a Glance: Key Characteristics
| Feature | This compound | Telmisartan |
| Primary Target | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)[4] | Angiotensin II Receptor, Type 1 (AT1)[5] |
| Mechanism of Action | Selective PPARγ partial agonist, modulating gene expression related to glucose and lipid metabolism. | Blocks the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure. |
| Primary Therapeutic Area | Investigational for Type 2 Diabetes Mellitus and obesity.[3] | Hypertension, cardiovascular risk reduction.[1][2] |
| Clinical Development Stage | Phase 1 (Completed) | Marketed Drug[1] |
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of this compound and telmisartan stem from their interaction with distinct signaling pathways.
This compound and the PPARγ Pathway:
This compound acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This mechanism is central to the therapeutic potential of PPARγ agonists in metabolic disorders.
Telmisartan and the Renin-Angiotensin-Aldosterone System (RAAS):
Telmisartan, on the other hand, targets the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. It specifically blocks the angiotensin II type 1 (AT1) receptor.[5] By doing so, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a potent hormone in the RAAS cascade. This leads to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.
Quantitative Data Comparison
Due to the different stages of development and therapeutic targets, a direct comparison of clinical efficacy data is not feasible. However, we can summarize the available quantitative information for each compound.
This compound:
Publicly available quantitative data from the Phase 1 clinical trials of this compound is limited. These early-phase studies primarily focused on safety, tolerability, and pharmacokinetics in healthy volunteers and overweight or obese subjects.
Telmisartan:
In contrast, extensive clinical trial data is available for telmisartan, demonstrating its efficacy in reducing blood pressure.
| Study/Analysis | Comparison | Key Findings |
| Meta-analysis of 15 RCTs | Telmisartan vs. Losartan | Telmisartan showed a significantly greater reduction in both systolic blood pressure (SBP) and diastolic blood pressure (DBP). The weighted mean difference for SBP reduction was 2.69 mmHg and for DBP reduction was 1.26 mmHg in favor of telmisartan. |
| Pooled data from 2 studies | Telmisartan vs. Valsartan | After active therapy, the last 6-hour mean DBP was reduced by 7.6 mmHg with telmisartan compared to 5.8 mmHg with valsartan. The reduction in the last 6-hour mean SBP was 11.1 mmHg with telmisartan versus 9.1 mmHg with valsartan. |
| PRISMA Study | Telmisartan 80 mg vs. Ramipril (B1678797) 10 mg | Telmisartan displayed superior reduction in the last 6-hour mean SBP and DBP compared to ramipril after 14 weeks of treatment. |
Experimental Protocols
The evaluation of compounds like this compound and telmisartan relies on specific in vitro and in vivo assays to characterize their activity.
Experimental Workflow for Assessing a Novel PPARγ Agonist (like this compound):
A typical experimental protocol to assess a PPARγ agonist involves:
-
In Vitro Binding Assay: A competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is used to determine the binding affinity of the test compound to the PPARγ ligand-binding domain. This assay measures the ability of the compound to displace a fluorescently labeled PPARγ ligand.
-
Cell-Based Reporter Gene Assay: A cell line engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE is used. The cells are treated with the test compound, and the reporter gene activity is measured to determine the compound's functional activity as an agonist or antagonist.
-
Target Gene Expression Analysis: The effect of the compound on the expression of known PPARγ target genes (e.g., those involved in lipid metabolism) is assessed in a relevant cell type (e.g., adipocytes) using techniques like quantitative real-time PCR (qPCR).
-
In Vivo Efficacy Studies: The compound is administered to animal models of metabolic disease (e.g., db/db mice) to evaluate its effects on parameters such as blood glucose levels, insulin sensitivity, and lipid profiles.
Experimental Workflow for Assessing a Novel Angiotensin II Receptor Blocker (like Telmisartan):
A representative experimental protocol to characterize an angiotensin II receptor blocker includes:
-
Radioligand Binding Assay: This assay determines the affinity and selectivity of the compound for the AT1 receptor. Membranes from cells expressing the AT1 receptor are incubated with a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II) in the presence of varying concentrations of the test compound. The displacement of the radioligand is measured to calculate the binding affinity (Ki).
-
In Vitro Functional Assay: The antagonist activity of the compound is assessed by measuring its ability to inhibit angiotensin II-induced downstream signaling events, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in cells expressing the AT1 receptor.
-
In Vivo Blood Pressure Measurement: The antihypertensive effect of the compound is evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHR) or rats infused with angiotensin II. Blood pressure is continuously monitored using telemetry or other methods following administration of the compound.
Conclusion
This compound and telmisartan exemplify how different molecular targets can be leveraged to address distinct pathologies. This compound, a PPARγ partial agonist, holds potential for the treatment of metabolic diseases by modulating gene expression related to glucose and lipid homeostasis. Telmisartan, a potent and selective AT1 receptor blocker, has a well-established role in the management of hypertension by interfering with the RAAS. This comparative guide highlights their unique pharmacological profiles, providing a valuable resource for researchers in the field of drug discovery and development. The distinct nature of their mechanisms of action underscores the importance of targeted therapeutic strategies in modern medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11C-Labeled Telmisartan, an angiotensin II type 1 receptor antagonist - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 5. AT1 receptor antagonist telmisartan administered peripherally inhibits central responses to angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of GSK376501A: A Comparative Guide for Researchers
GSK376501A has been identified as a selective and effective modulator of PPARγ, a key regulator of glucose metabolism and adipogenesis, making it a compound of interest for studies related to type 2 diabetes.[1][2] The PPAR family of nuclear receptors consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. Selective modulation of these receptors is a critical goal in drug discovery to achieve therapeutic benefits while minimizing off-target effects.
Comparative Analysis of PPAR Isoform Selectivity
A comprehensive selectivity profile is crucial for predicting the therapeutic window and potential side effects of a PPAR modulator. This is typically achieved by comparing the binding affinities (Ki) or the functional potencies (EC50 or IC50) of the compound across the different PPAR isoforms.
Data Presentation
While specific experimental values for this compound are not publicly available, the following table provides a template for presenting such selectivity data. The data would be derived from in vitro binding or cellular transactivation assays.
| Compound | PPARα | PPARγ | PPARδ |
| Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | |
| This compound | Data not available | Data not available | Data not available |
| Control Compound 1 (Non-selective) | Value | Value | Value |
| Control Compound 2 (Selective) | Value | Value | Value |
| Functional Potency (EC50, nM) | Functional Potency (EC50, nM) | Functional Potency (EC50, nM) | |
| This compound | Data not available | Data not available | Data not available |
| Control Compound 1 (Non-selective) | Value | Value | Value |
| Control Compound 2 (Selective) | Value | Value | Value |
Caption: Template for comparing the binding affinity and functional potency of this compound against PPAR isoforms.
Experimental Protocols
The determination of a compound's selectivity profile against PPAR isoforms involves a series of well-established in vitro assays. The two primary methods are binding assays and cellular transactivation assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the ligand-binding domain (LBD) of each PPAR isoform.
Principle: The assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the PPAR-LBD.
Methodology:
-
Materials: Purified recombinant human PPARα, PPARγ, and PPARδ LBDs; a high-affinity radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ); test compound (this compound); scintillation fluid and plates.
-
Procedure:
-
The PPAR-LBD is incubated with the radiolabeled ligand in a suitable buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., using filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Cellular Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a specific PPAR isoform.
Principle: This assay utilizes a reporter gene system where the expression of a reporter enzyme (e.g., luciferase) is driven by a PPAR-responsive promoter element. The activity of the reporter is proportional to the activation of the specific PPAR isoform by the test compound.
Methodology:
-
Materials: A suitable mammalian cell line (e.g., HEK293, COS-7); expression vectors for the full-length PPAR isoforms or their LBDs fused to a GAL4 DNA-binding domain; a reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence (UAS) driving a luciferase gene; transfection reagents; test compound (this compound); and a luminometer.
-
Procedure:
-
Cells are co-transfected with the PPAR expression vector and the reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence data are plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated. This provides a measure of the compound's functional potency.
Visualizing the Mechanisms
To better understand the context of this compound's activity, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for determining selectivity.
References
Replicating Published Data on GSK376501A: A Guide for Researchers
Despite extensive searches of publicly available scientific literature and clinical trial databases, detailed quantitative data and specific experimental protocols for the selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist GSK376501A remain largely unpublished. While the compound has been the subject of early-stage clinical investigation, the comprehensive results necessary for independent replication and direct comparison with other therapies are not in the public domain.
This guide summarizes the available information on this compound and provides a framework for understanding its mechanism of action and potential therapeutic role. It also outlines general experimental protocols relevant to the study of PPARγ agonists, which can be adapted for comparative analysis should data on this compound become available.
Understanding this compound: Mechanism of Action
This compound is a selective partial agonist of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. As a partial agonist, this compound is designed to elicit a submaximal response compared to full PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs. The intended therapeutic benefit of this approach is to retain the insulin-sensitizing effects of PPARγ activation while potentially mitigating the adverse effects associated with full agonism, such as weight gain and fluid retention.
Signaling Pathway of PPARγ Agonists
The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events that ultimately influence gene expression. The general signaling pathway is depicted below.
A Comparative Analysis of Two Selective PPARγ Modulators: INT131 vs. GSK376501A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for type 2 diabetes, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators (SPPARMs) have emerged as a promising class of drugs. These agents aim to retain the insulin-sensitizing benefits of full PPARγ agonists, such as thiazolidinediones (TZDs), while mitigating their associated side effects. This guide provides a comparative analysis of two such SPPARMs: INT131 and GSK376501A.
Disclaimer: Publicly available data on this compound is limited. While it is known to be a selective PPARγ modulator that has undergone Phase I clinical trials for type 2 diabetes, detailed preclinical and clinical efficacy and safety data are not widely accessible.[1][2] Therefore, this comparison relies heavily on the extensive published data for INT131 as a representative of this class and contrasts it with the general information available for this compound.
Mechanism of Action: Selective PPARγ Modulation
Both INT131 and this compound are designed to selectively modulate the activity of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3][4][5][6] Unlike full agonists, which robustly activate a broad spectrum of PPARγ-responsive genes, SPPARMs exhibit a more nuanced interaction with the receptor. This selective modulation is believed to be the basis for their improved side-effect profile.[3][7]
The binding of a ligand to PPARγ induces a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. SPPARMs like INT131 are thought to promote a unique conformation of PPARγ, favoring the recruitment of co-activators associated with therapeutic effects (e.g., improved insulin sensitivity) while minimizing the recruitment of those linked to adverse effects (e.g., fluid retention, weight gain).[3][8]
Preclinical Data: A Look at INT131
Extensive preclinical studies on INT131 have demonstrated its efficacy and safety in various animal models of diabetes.
| Parameter | INT131 | Full PPARγ Agonists (e.g., Rosiglitazone) | Reference |
| Glucose Lowering | Potent and efficacious in reducing serum glucose. | Potent and efficacious. | [3] |
| Insulin Sensitivity | Significantly improves insulin sensitivity. | Improves insulin sensitivity. | [3][9] |
| Weight Gain | Causes much less weight gain. | Associated with significant weight gain. | [3] |
| Fluid Retention / Edema | Little to no evidence of fluid retention or plasma volume expansion. | Known to cause fluid retention and edema. | [3][9] |
| Adipogenesis | Minimal stimulation of adipocyte differentiation. | Strong inducers of adipogenesis. | [3][9] |
| Bone Mass | Shown to improve bone mineral density in obese mice. | Associated with bone loss. | [9][10] |
Clinical Data: INT131's Promising Profile
Phase I and II clinical trials have further substantiated the preclinical findings for INT131, positioning it as a potentially safer alternative to traditional TZDs.
Phase IIa Study in Type 2 Diabetes (4 weeks)
| Parameter | INT131 (1 mg) | INT131 (10 mg) | Modeled Rosiglitazone (8 mg) | Placebo | Reference |
| Change in Fasting Plasma Glucose (FPG) | -22 mg/dL | -46 mg/dL | Similar to 1 mg INT131 | +8 mg/dL | [11] |
| Weight Gain | No significant weight gain | - | Associated with weight gain | No significant change | [11] |
| Fluid Retention | No evidence of fluid retention | - | Associated with fluid retention | No evidence of fluid retention | [11] |
Phase IIb Study in Type 2 Diabetes (24 weeks, vs. Pioglitazone)
| Parameter | INT131 (1 mg) | INT131 (2 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Change in HbA1c | -0.8% | -1.1% | -0.9% | -0.2% | [12][13] |
| Incidence of Edema | Less than pioglitazone | - | Higher incidence | Low | [12][13] |
| Weight Gain | Less than pioglitazone | - | Significant weight gain | Minimal change | [12][13] |
The Status of this compound
This compound was developed by GlaxoSmithKline and progressed to Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy overweight and obese subjects, as well as its potential for drug interactions.[1][2] However, the results of these studies have not been made publicly available, and the current development status of the compound is unclear. Without this data, a direct comparison of its efficacy and safety profile with that of INT131 is not possible.
Experimental Protocols
Detailed experimental protocols for the clinical trials of INT131 can be found on clinical trial registries. For instance, the Phase IIb study (NCT00631007) was a randomized, double-blind, placebo- and active-controlled study.[12]
Conclusion
Based on the available evidence, INT131 demonstrates the hallmark characteristics of a promising SPPARM, offering glycemic control comparable to full PPARγ agonists but with a significantly improved safety profile, particularly with regard to weight gain and fluid retention.[11][12][13] The clinical development of INT131 appears to have progressed further and has been more transparently reported than that of this compound. While this compound shares the same therapeutic target and mechanism of action, the absence of published data precludes a definitive comparison. Future publications or disclosures regarding the clinical development of this compound will be necessary to fully assess its therapeutic potential relative to INT131 and other agents in this class.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. GSK-376501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 9. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective modulation of PPARγ activity can lower plasma glucose without typical thiazolidinedione side-effects in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Can a selective PPARγ modulator improve glycemic control in patients with type 2 diabetes with fewer side effects compared with pioglitazone? - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GSK376501A Against Other Selective PPARγ Modulators (SPPARMs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes but are associated with undesirable side effects including weight gain, fluid retention, and bone loss. Selective PPARγ modulators (SPPARMs) are a class of compounds designed to differentially activate PPARγ, aiming to retain the therapeutic benefits of full agonists while minimizing adverse effects. This guide provides a comparative overview of GSK376501A against other notable SPPARMs: INT131 and Telmisartan (B1682998).
Comparative Performance Data
The following tables summarize the available quantitative data for the selected SPPARMs. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data for this compound are not publicly available in quantitative terms.
Table 1: In Vitro Performance Comparison of SPPARMs
| Parameter | This compound | INT131 | Telmisartan | Rosiglitazone (Full Agonist) |
| Binding Affinity (Ki) | Not Available | ~3.7 - 10 nM[1][2] | Not Available | ~430 nM |
| Functional Potency (EC50) | Not Available | 4 nM[3] | 4.5 µM[4] | 66 nM[4] |
| Maximal Activation (% of Full Agonist) | Not Available | ~10-25%[2] | ~25-30%[4] | 100% |
Table 2: Preclinical and Clinical Effects on Metabolic Parameters
| Parameter | This compound | INT131 | Telmisartan |
| Adipocyte Differentiation | Selective and effective modulator[5] | Minimal stimulation[6] | Weak inducer |
| Glucose Uptake in Adipocytes | Not Available | Potentiates insulin signaling | Enhances glucose uptake |
| In Vivo Efficacy (Animal Models) | Study of type 2 diabetes[5] | Improves glucose tolerance with reduced side effects vs. Rosiglitazone[6] | Improves insulin sensitivity and reduces glucose, insulin, and triglycerides |
| Clinical Trial Outcomes (Type 2 Diabetes) | Investigated for type 2 diabetes | Improves glycemic control with fewer side effects than pioglitazone | Shows beneficial metabolic effects beyond blood pressure control |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The canonical PPARγ signaling pathway involves ligand binding, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the recruitment of co-activators and the initiation of transcription. SPPARMs are thought to induce a unique receptor conformation, leading to differential cofactor recruitment and selective gene expression.
Figure 1: Simplified PPARγ signaling pathway activated by a SPPARM.
Adipocyte Differentiation Pathway
Adipogenesis is a complex process regulated by a cascade of transcription factors, with PPARγ acting as a master regulator. SPPARMs can selectively modulate this pathway, potentially separating the anti-diabetic effects from the pro-adipogenic effects of full agonists.
Figure 2: Key stages of adipocyte differentiation and the influence of SPPARMs.
Experimental Workflow: PPARγ Transactivation Assay
A common method to assess the functional activity of PPARγ modulators is the reporter gene assay. This workflow outlines the key steps.
Figure 3: Workflow for a PPARγ transactivation reporter gene assay.
Experimental Protocols
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the PPARγ ligand-binding domain (LBD).
Methodology: A fluorescence polarization (FP)-based competitive binding assay is commonly used.
-
Reagents:
-
Recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)
-
Test compounds (this compound, INT131, etc.) dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
-
Procedure:
-
A fixed concentration of the fluorescent ligand and PPARγ-LBD are incubated together, resulting in a high FP signal.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The plate is incubated at room temperature to reach equilibrium.
-
The FP is measured using a plate reader.
-
-
Data Analysis: The decrease in FP is proportional to the displacement of the fluorescent ligand by the test compound. The IC50 value (concentration of test compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
PPARγ Transactivation Assay (Reporter Gene Assay)
Objective: To measure the functional potency (EC50) and maximal activation of a test compound as a PPARγ agonist.
Methodology: A cell-based reporter assay using a luciferase reporter gene under the control of a PPRE.
-
Cell Line: A suitable cell line with low endogenous PPARγ expression, such as HEK293T or COS-7, is used.
-
Plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the PPARγ expression vector, the PPRE-luciferase reporter, and the control plasmid.
-
After allowing for plasmid expression, cells are treated with various concentrations of the test compound. A full agonist (e.g., rosiglitazone) is used as a positive control.
-
Cells are incubated for 24-48 hours.
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a dose-response curve to determine the EC50 and the maximal activation relative to the full agonist.
In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of a test compound on the differentiation of preadipocytes into mature adipocytes.
Methodology: Using the 3T3-L1 preadipocyte cell line, which can be induced to differentiate into adipocytes.
-
Cell Line: 3T3-L1 preadipocytes.
-
Reagents:
-
Differentiation medium: DMEM with high glucose, 10% FBS, insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Maintenance medium: DMEM with high glucose, 10% FBS, and insulin.
-
Test compounds.
-
Oil Red O stain for lipid droplet visualization.
-
-
Procedure:
-
3T3-L1 cells are grown to confluence.
-
Two days post-confluence, the medium is replaced with differentiation medium containing the test compound or vehicle control.
-
After 2-3 days, the medium is replaced with maintenance medium containing the test compound, which is refreshed every 2-3 days.
-
After 8-10 days, the cells are fixed and stained with Oil Red O.
-
-
Data Analysis: The extent of adipocyte differentiation is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis of lipid droplet accumulation. Gene expression of adipocyte markers (e.g., aP2, adiponectin) can also be measured by RT-qPCR.
Conclusion
The development of SPPARMs represents a promising strategy to harness the therapeutic benefits of PPARγ activation while mitigating the adverse effects associated with full agonists. While this compound is described as a selective and effective PPARγ modulator, a comprehensive understanding of its performance relative to other SPPARMs is hampered by the lack of publicly available quantitative data. In contrast, INT131 and telmisartan have been more extensively characterized in the public domain, demonstrating partial agonism with favorable preclinical and clinical profiles. Further head-to-head studies are necessary to definitively position this compound within the landscape of SPPARMs and to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INT 131 | PPARγ | Tocris Bioscience [tocris.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of GSK376501A: A Guide to Knockout and Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
GSK376501A is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. As a key regulator of adipogenesis, glucose homeostasis, and inflammation, PPARγ is a critical target for therapeutic intervention in metabolic diseases. To rigorously validate that the pharmacological effects of a compound like this compound are indeed mediated through PPARγ, knockout (KO) and knockdown (KD) studies are indispensable. This guide provides a comparative framework for designing and interpreting such studies, offering detailed experimental protocols and representative data to illustrate the expected outcomes.
While specific knockout or knockdown data for this compound is not publicly available, this guide leverages established methodologies and data from studies on other PPARγ agonists to provide a robust template for confirming its mechanism of action.
The Role of Knockout and Knockdown Studies
To unequivocally demonstrate that the biological effects of this compound are dependent on its interaction with PPARγ, it is essential to compare its activity in a biological system where PPARγ is present (wild-type) with a system where PPARγ expression or function is abolished or significantly reduced.
-
Knockout (KO) studies , typically in mice, involve the complete and permanent deletion of the Pparg gene. This provides a model to assess the systemic effects of a PPARγ modulator in the absence of its target.
-
Knockdown (KD) studies , often performed in cell culture, utilize techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) to transiently or stably reduce the expression of PPARγ. This allows for a more rapid and targeted assessment of the compound's mechanism in a specific cell type.
By comparing the cellular or physiological responses to this compound in wild-type versus KO/KD models, researchers can confirm that its effects are on-target. A significant reduction or complete abrogation of the compound's activity in the absence of PPARγ provides strong evidence for its mechanism of action.
Experimental Design and Expected Outcomes
The following sections detail key experiments used to validate the mechanism of a PPARγ modulator. The provided data tables showcase representative results expected from such studies when comparing a wild-type (WT) to a PPARγ knockdown (siPPARγ) or knockout (KO) system.
Adipocyte Differentiation Assay
PPARγ is a master regulator of adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. A PPARγ agonist is expected to promote this process.
Expected Outcome: Treatment with a PPARγ modulator like this compound should induce adipogenesis in wild-type pre-adipocytes. This effect should be significantly diminished in cells with PPARγ knockdown.
Table 1: Effect of a Representative PPARγ Modulator on Adipocyte Differentiation
| Treatment Group | Cell Type | Adipogenesis (Lipid Accumulation, % of WT Control) |
| Vehicle | Wild-Type (WT) | 100% |
| PPARγ Modulator (e.g., this compound) | Wild-Type (WT) | 250% |
| Vehicle | PPARγ Knockdown (siPPARγ) | 95% |
| PPARγ Modulator (e.g., this compound) | PPARγ Knockdown (siPPARγ) | 110% |
Experimental Protocol: Oil Red O Staining for Adipogenesis
-
Cell Culture: Plate 3T3-L1 pre-adipocytes in a 96-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using a standard MDI cocktail (dexamethasone, IBMX, and insulin) in the presence or absence of the PPARγ modulator.
-
Treatment: Culture the cells for 8-10 days, replacing the medium every 2-3 days.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the wells to dry completely. Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm.
Glucose Uptake Assay
PPARγ activation is known to enhance insulin (B600854) sensitivity and glucose uptake in adipocytes and muscle cells.
Expected Outcome: A PPARγ modulator should increase glucose uptake in insulin-sensitive cells. This effect should be significantly reduced in cells lacking PPARγ.
Table 2: Effect of a Representative PPARγ Modulator on Glucose Uptake
| Treatment Group | Cell Type | Glucose Uptake (pmol/mg protein) |
| Vehicle | Wild-Type (WT) | 50 |
| PPARγ Modulator (e.g., this compound) | Wild-Type (WT) | 120 |
| Vehicle | PPARγ Knockdown (siPPARγ) | 48 |
| PPARγ Modulator (e.g., this compound) | PPARγ Knockdown (siPPARγ) | 55 |
Experimental Protocol: 2-Deoxy-D-[³H]-glucose Uptake Assay
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes in 12-well plates.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 3-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with the PPARγ modulator or vehicle in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 20 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 5 minutes.
-
Lysis and Scintillation Counting: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a BCA assay to normalize the glucose uptake values.
PPARγ Reporter Gene Assay
This assay directly measures the ability of a compound to activate the transcriptional activity of PPARγ.
Expected Outcome: A PPARγ modulator should induce the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). This response will be absent in cells lacking the PPARγ expression vector.
Table 3: Effect of a Representative PPARγ Modulator on PPARγ Transcriptional Activity
| Treatment Group | Transfected Plasmids | Luciferase Activity (Fold Induction) |
| Vehicle | pPPRE-luc + pCMV-PPARγ | 1.0 |
| PPARγ Modulator (e.g., this compound) | pPPRE-luc + pCMV-PPARγ | 8.5 |
| Vehicle | pPPRE-luc (no PPARγ) | 1.1 |
| PPARγ Modulator (e.g., this compound) | pPPRE-luc (no PPARγ) | 1.2 |
Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing a PPRE (pPPRE-luc), a PPARγ expression plasmid (pCMV-PPARγ), and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After 24 hours, treat the cells with the PPARγ modulator or vehicle for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Mechanism Confirmation.
Conclusion
The combination of knockout and knockdown studies provides a powerful and definitive approach to confirming the mechanism of action of a PPARγ modulator like this compound. By demonstrating a loss of function in the absence of its target, researchers can build a strong, data-driven case for its on-target activity. The experimental protocols and representative data presented in this guide offer a comprehensive framework for designing and executing these critical validation studies.
A Comparative Analysis of GSK376501A and Natural PPARγ Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peroxisome proliferator-activated receptor gamma (PPARγ) modulator, GSK376501A, with various natural PPARγ ligands. The information is compiled to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by experimental data.
Introduction to PPARγ and its Ligands
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, making it a significant therapeutic target for type 2 diabetes. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes, initiating their transcription.
Ligands for PPARγ can be broadly categorized into synthetic modulators and natural ligands. This compound is a selective synthetic modulator developed for the potential treatment of type 2 diabetes.[1][2][3] Natural ligands are primarily derived from dietary fats and include various fatty acids and their metabolites.
Quantitative Comparison of Ligand Performance
The following tables summarize the binding affinities and activation potentials of this compound and prominent natural PPARγ ligands based on available experimental data.
Table 1: PPARγ Binding Affinity
| Ligand | Ligand Type | Assay Type | Parameter | Value (µM) | Source(s) |
| This compound | Synthetic Modulator | Not Specified | Potent Agonist | Not specified | [1][4] |
| **15-deoxy-Δ¹²˒¹⁴-Prostaglandin J₂ (15d-PGJ₂) ** | Natural (Eicosanoid) | Spectroscopic Analysis | K_d_ | 3.05 ± 0.21 | |
| Nitrolinoleic Acid | Natural (Fatty Acid Derivative) | Not Specified | K_i_ | ~0.133 | |
| 20-carboxy-arachidonic acid | Natural (Eicosanoid) | Binding Studies | K_d_ | 1.7 ± 0.5 | |
| Conjugated Linoleic Acid (9Z,11E) | Natural (Fatty Acid) | Scintillation Proximity Assay | IC_50_ | 0.14 |
Table 2: PPARγ Activation Potential
| Ligand | Ligand Type | Assay Type | Parameter | Value (µM) | Source(s) |
| This compound | Synthetic Modulator | Reporter Assay | Potent Agonist | Not specified | [1][4] |
| **15-deoxy-Δ¹²˒¹⁴-Prostaglandin J₂ (15d-PGJ₂) ** | Natural (Eicosanoid) | Luciferase Reporter Assay | EC_50_ | 2 | |
| Rosiglitazone (Reference) | Synthetic Agonist | Luciferase Reporter Assay | EC_50_ | 0.06 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Competitive Binding Assay (General Protocol)
Competitive binding assays are utilized to determine the binding affinity of a test compound to a receptor by measuring its ability to displace a known, labeled ligand.
Principle: A labeled ligand with a known affinity for the receptor is incubated with the receptor. A test compound is then added in increasing concentrations. The ability of the test compound to displace the labeled ligand is measured, and from this, the inhibitory concentration (IC50) and subsequently the binding affinity (Ki) of the test compound can be calculated.
Detailed Methodology (Example using Fluorescence Polarization):
-
Reagents and Materials:
-
Purified recombinant PPARγ Ligand Binding Domain (LBD).
-
Fluorescently labeled PPARγ ligand (tracer).
-
Test compounds (e.g., this compound, natural ligands) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Microplates (e.g., 384-well black plates).
-
Fluorescence polarization plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a reference compound.
-
In the wells of the microplate, add the assay buffer, the fluorescently labeled PPARγ ligand, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the purified PPARγ LBD to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activation of a receptor, in this case, PPARγ, in response to a ligand.
Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) that is under the control of a promoter containing PPREs. When a ligand activates PPARγ, the receptor binds to the PPREs and drives the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of PPARγ activation.
Detailed Methodology (Example using HEK293 cells):
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in an appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a suitable density.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing the luciferase gene downstream of a promoter with multiple PPREs.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compounds (e.g., this compound, natural ligands) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.[7][8]
-
Visualizing the PPARγ Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms discussed, the following diagrams are provided.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow Overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK376501A
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of GSK376501A are paramount to ensuring personal safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe management and disposal of this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to the following procedures is essential.
Hazard and Safety Information
A summary of the key safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1010412-80-2 | [1] |
| Molecular Formula | C₃₂H₃₇NO₆ | [1] |
| Molecular Weight | 531.64 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. | [2] |
| In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocol: Disposal of this compound
This protocol outlines the required steps for the safe disposal of this compound waste. These procedures are designed to comply with general laboratory waste management regulations and the specific hazards of the compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste container.
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container[3].
-
Liquid Waste: Unused solutions and contaminated solvents containing this compound must be collected in a separate, compatible, and labeled hazardous waste container. Do not pour solutions down the drain[4].
-
Do not mix with other incompatible waste streams[3].
-
-
Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated secondary containment area within the laboratory to prevent spills.
-
-
Decontamination:
-
Thoroughly rinse any glassware or equipment that has been in contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a triple rinse with water[4].
-
Collect the initial solvent rinse as hazardous waste[4]. Subsequent water rinses may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) guidelines[4].
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit[3].
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste[3].
-
Clean the spill area thoroughly.
-
-
Disposal Coordination:
-
All disposal procedures must be conducted in accordance with local, regional, and national environmental regulations.
-
The primary disposal instruction is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste[3][4]. Do not attempt to dispose of this compound in regular trash or down the drain[3][4].
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling GSK376501A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of GSK376501A. The following procedural information is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). A Material Safety Data Sheet (MSDS) has identified this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all procedures involving this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work with this compound. |
| Chemical Splash Goggles | To be worn when there is a risk of splashing. | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing or generation of aerosols. | |
| Hand Protection | Nitrile or Neoprene Gloves | This compound is an indolecarboxylic acid derivative. While specific chemical resistance data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended for procedures involving larger quantities of this compound or a significant splash risk. | |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. |
| NIOSH-Approved Respirator | A NIOSH-approved respirator may be required for procedures that could generate dust or aerosols, or if working in a poorly ventilated area. The type of respirator should be determined by a thorough risk assessment. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Avoid the generation of dust and aerosols.
-
As a precautionary measure, wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's instructions for specific storage temperature recommendations.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general guideline for the preparation of a stock solution of this compound.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Appropriate sterile, conical tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Pre-weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.316 mg of this compound (Molecular Weight: 531.64 g/mol ).
-
Solubilization: Transfer the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve a 10 mM concentration (in this example, 1 mL).
-
Mixing: Vortex or gently agitate the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
This compound is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.
PPARγ Signaling Pathway Activated by this compound
Caption: this compound activates PPARγ, leading to gene transcription that influences key metabolic and inflammatory processes.
General Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating the cellular effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
